molecular formula C33H41N5O6S2 B1673734 Kynostatin 272 CAS No. 147318-81-8

Kynostatin 272

Cat. No.: B1673734
CAS No.: 147318-81-8
M. Wt: 667.8 g/mol
InChI Key: NJBBLOIWMSYVCQ-VZTVMPNDSA-N
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Description

Kynostatin 272 is a peptide.
KNI-272 is a synthetic peptide-based antiviral agent. As a peptidomimetic substrate containing an unnatural amino acid, allophenylnorstatine, KNI-272 selectively binds to and inhibits the human immunodeficiency virus (HIV) 1 and 2 proteases, thereby preventing cleavage of the gag-pol viral polyprotein and resulting in the release of immature, noninfectious virions. (NCI04)
structure given in first source;  contains allophenylnorstatine as a transition-state mimic

Properties

IUPAC Name

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N5O6S2/c1-33(2,3)37-31(42)26-19-46-20-38(26)32(43)29(40)24(15-21-9-6-5-7-10-21)36-30(41)25(18-45-4)35-28(39)17-44-27-12-8-11-22-16-34-14-13-23(22)27/h5-14,16,24-26,29,40H,15,17-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBBLOIWMSYVCQ-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147318-81-8
Record name Kynostatin 272
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147318-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynostatin 272
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147318818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KNI-272
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUL0OE3YBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Kynostatin 272: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kynostatin 272 (KNI-272) is a potent, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the viral life cycle. Its design as a transition-state analog, incorporating the novel allophenylnorstatine (Apns) residue, has led to picomolar inhibitory activity and significant interest in its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic methodologies for this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Biological Activity

This compound emerged from efforts to design highly selective and potent inhibitors of HIV protease.[1] It is a conformationally constrained tripeptide derivative that mimics the transition state of the Phe-Pro peptide bond cleavage, a critical step in the maturation of viral proteins.[1][2] The key structural feature of KNI-272 is the (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid, or allophenylnorstatine (Apns), residue.[1] This moiety, coupled with a thioproline (Thp) group, contributes to its high binding affinity and potent antiviral activity against a broad spectrum of HIV isolates.[1][2]

Mechanism of Action

This compound functions as a competitive, transition-state analog inhibitor of the HIV-1 protease.[2][3] The HIV-1 protease is an aspartic protease that exists as a C2-symmetric homodimer.[4] Its active site contains a pair of aspartic acid residues (Asp25 and Asp125) that are essential for catalysis.[2] KNI-272 binds to the active site of the protease, with the hydroxyl group of the Apns residue interacting with the catalytic aspartates.[2] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis, thereby blocking the enzyme's ability to process the viral Gag and Gag-Pol polyproteins.[3][4] The inhibition of this crucial step in the viral life cycle results in the production of immature, non-infectious virions.[4]

The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of this compound.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_protease Viral Maturation Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Cleavage Cleavage Gag-Pol Polyprotein->Cleavage HIV Protease HIV Protease HIV Protease->Cleavage catalyzes Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Mature Virus Mature Virus Virion Assembly->Mature Virus This compound This compound This compound->HIV Protease inhibits

Figure 1: HIV Protease Signaling Pathway and Inhibition by this compound.
Quantitative Biological Data

This compound exhibits potent inhibitory activity against HIV-1 protease and viral replication. The following table summarizes key quantitative data reported in the literature.

ParameterValueCell Line/Assay ConditionsReference
Ki (HIV-1 Protease) Picomolar rangeNot specified[2]
IC50 (HIV-1 Protease) 6.5 nMNot specified[5]
Antiviral Activity (HIV-1) Potent against a wide spectrum of HIV strainsIn vitro[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the key allophenylnorstatine (Apns) core, followed by peptide couplings to assemble the final molecule. The general synthetic strategy focuses on stereoselective synthesis to obtain the desired (2S, 3S) configuration of the Apns moiety, which is crucial for its biological activity.

General Synthetic Workflow

The synthesis can be broadly divided into three main stages:

  • Synthesis of the Allophenylnorstatine (Apns) Moiety: This is a critical part of the synthesis, often starting from a chiral precursor to establish the correct stereochemistry.

  • Peptide Fragment Assembly: The Apns unit is coupled with other amino acid derivatives and capping groups.

  • Final Deprotection and Purification: Removal of protecting groups to yield the final this compound molecule.

The following diagram outlines a generalized workflow for the synthesis of this compound.

KNI272_Synthesis cluster_apns Allophenylnorstatine Synthesis cluster_coupling Peptide Coupling cluster_final Final Assembly and Deprotection Chiral Precursor Chiral Precursor Stereoselective Reactions Stereoselective Reactions Chiral Precursor->Stereoselective Reactions Protected Apns Protected Apns Stereoselective Reactions->Protected Apns Fragment Condensation Fragment Condensation Protected Apns->Fragment Condensation Protected Amino Acids Protected Amino Acids Coupling Reagents Coupling Reagents Protected Amino Acids->Coupling Reagents activated by Peptide Fragment Peptide Fragment Coupling Reagents->Peptide Fragment forms Peptide Fragment->Fragment Condensation Protected KNI-272 Protected KNI-272 Fragment Condensation->Protected KNI-272 Deprotection Deprotection Protected KNI-272->Deprotection This compound This compound Deprotection->this compound

Figure 2: General Synthetic Workflow for this compound.
Key Experimental Protocols

While a complete, detailed experimental protocol for the industrial synthesis of this compound is proprietary, the following sections outline the key chemical transformations based on published synthetic routes for KNI-272 and its analogs.[7][8]

A common approach to synthesize the Apns core involves the stereoselective reduction of a β-keto ester or a related precursor. An alternative route starts from a chiral amino acid. For instance, a synthesis could proceed from a protected L-phenylalanine derivative, which is converted to a diazoketone, followed by a Wolff rearrangement and subsequent stereocontrolled transformations to introduce the hydroxyl group and establish the correct stereocenters.

Illustrative Protocol for a Key Step (Stereoselective Reduction): A protected β-keto ester derived from phenylalanine is subjected to stereoselective reduction using a chiral reducing agent such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

  • Reaction: To a solution of the β-keto ester in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C) is added the chiral reducing agent.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the corresponding β-hydroxy ester with high diastereoselectivity.

The assembly of the peptide backbone of this compound is achieved through standard peptide coupling methodologies. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization.

Illustrative Protocol for Peptide Coupling: To a solution of the N-terminally protected amino acid (or peptide fragment) in a suitable solvent (e.g., DMF or CH2Cl2) are added the C-terminally protected amino acid (or peptide fragment), the coupling reagent (e.g., EDC), and an additive (e.g., HOBt). A base, such as diisopropylethylamine (DIPEA), may be added to neutralize any acid salts.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Workup and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The desired peptide is then purified by crystallization or column chromatography.

The final step in the synthesis is the removal of all protecting groups from the assembled peptide. The choice of deprotection conditions depends on the protecting groups used. For example, tert-butoxycarbonyl (Boc) groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while benzyloxycarbonyl (Cbz or Z) groups are removed by hydrogenolysis.

Illustrative Protocol for Boc Deprotection: The protected this compound precursor is dissolved in a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

  • Reaction: The solution is stirred at room temperature for a specified period.

  • Workup and Purification: The solvent and excess TFA are removed under reduced pressure. The crude product is then purified by preparative HPLC to yield the final this compound.

Conclusion

This compound stands as a significant achievement in structure-based drug design. Its potent and selective inhibition of HIV-1 protease, stemming from its unique allophenylnorstatine-containing structure, has made it a valuable tool in HIV research and a promising candidate for antiretroviral therapy. The synthetic routes to KNI-272, while complex, are well-established, relying on key stereoselective transformations and robust peptide coupling methodologies. This guide provides a foundational understanding of the discovery and synthesis of this important molecule, offering valuable insights for researchers and professionals dedicated to the ongoing fight against HIV/AIDS.

References

Kynostatin 272: An In-depth Technical Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatins, particularly Kynostatin 272 (also known as KNI-272), represent a class of potent, peptidomimetic inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This enzyme is crucial for the maturation of the virus, making it a prime target for antiretroviral therapy. This compound and its analogs are designed as transition-state mimics, containing the unnatural amino acid allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid or Apns], which effectively blocks the active site of the HIV-1 protease.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) of this compound Analogs

The inhibitory potency of this compound and its analogs is highly dependent on the nature of the substituents at various positions, designated as P1, P2, P1', and P2', which correspond to the amino acid residues of the natural substrate of HIV-1 protease.

P2 Position Modifications

Modifications at the P2 position have a significant impact on the inhibitory activity. A systematic evaluation of different P2 ligands has been conducted to optimize the interaction with the S2 subsite of the HIV protease.

CompoundP2 SubstituentP1' SubstituentHIV-1 Protease Ki (nM)Anti-HIV Activity (IC50, µM)
This compound 2-methyl-3-hydroxy-benzoylThioproline0.0070.04
Analog 12,6-dimethylphenoxyacetylThioproline0.450.12
Analog 23-pyridylacetylThioproline1.20.45
Analog 3NaphthoxyacetylThioproline0.380.09
P1' Position Modifications

The P1' position plays a crucial role in the binding affinity and pharmacokinetic properties of the inhibitors. The thiazolidine ring (thioproline) in this compound is a bioisostere of proline and has been shown to be favorable for activity.

CompoundP2 SubstituentP1' SubstituentHIV-1 Protease Ki (nM)Anti-HIV Activity (IC50, µM)
This compound 2-methyl-3-hydroxy-benzoylThioproline0.0070.04
Analog 42-methyl-3-hydroxy-benzoylProline0.0250.08
Analog 52-methyl-3-hydroxy-benzoylPipecolic acid0.0150.06
Analog 62-methyl-3-hydroxy-benzoylAlanine0.51.2
Oxidative Metabolism and Activity

Studies have shown that this compound can undergo oxidative modification in monocytes/macrophages, which can alter its antiviral potency. Oxidation of the sulfur atom in the S-methyl cysteine moiety or the thioproline ring leads to metabolites with reduced inhibitory activity against HIV-1 protease.

CompoundDescriptionHIV-1 Protease IC50 (nM)
This compound Parent compound8
Metabolite M1Oxidized on thioproline ring45
Metabolite M2Isomer of M116

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound and its analogs generally involves a multi-step process, including the synthesis of the key allophenylnorstatine core, followed by peptide couplings to introduce the P1', P2, and P2' moieties.

1. Synthesis of the Allophenylnorstatine (Apns) Core: A practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid can be achieved through a highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzylamino-3-phenylpropanal.[2][3]

2. Peptide Coupling Reactions: Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to couple the protected Apns core with the desired P1' and P2 amino acids or carboxylic acids.

3. Deprotection and Purification: Protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are removed under acidic or hydrogenolysis conditions, respectively. The final products are purified by column chromatography or preparative HPLC.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed amount of HIV-1 protease to each well of the microplate.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

Anti-HIV Cell-Based Assay (MT-4 Cell Assay)

This assay determines the antiviral activity of a compound against HIV-1 replication in a human T-cell line (MT-4).

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

  • Test compounds

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solybilizing agent (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well microplate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

  • After the incubation period, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.

Visualizations

HIV-1 Protease Catalytic Cycle

HIV_Protease_Catalytic_Cycle HIV-1 Protease Catalytic Cycle E HIV-1 Protease (Asp25/Asp25' dyad) ES Enzyme-Substrate Complex E->ES Binding EI Enzyme-Inhibitor Complex (Inactive) E->EI Inhibition S Gag-Pol Polyprotein Substrate S->ES TS Tetrahedral Intermediate (Transition State) ES->TS Nucleophilic attack by activated water molecule EP Enzyme-Product Complex TS->EP Peptide bond cleavage EP->E Product release P Mature Viral Proteins EP->P I This compound (Transition-State Analog) I->EI

Caption: Catalytic cycle of HIV-1 protease and its inhibition by this compound.

Experimental Workflow for SAR Studies

SAR_Workflow Workflow for this compound SAR Studies cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis S1 Design of Analogs (P1', P2 modifications) S2 Synthesis of Allophenylnorstatine Core S1->S2 S3 Peptide Coupling & Derivatization S2->S3 S4 Purification & Characterization (HPLC, NMR, MS) S3->S4 E1 HIV-1 Protease Inhibition Assay (IC50) S4->E1 Test Analogs E2 Anti-HIV Cell-Based Assay (EC50, CC50) E1->E2 E3 Metabolism Studies (e.g., in Monocytes) E2->E3 A1 Compile SAR Data E3->A1 Generate Data A2 Identify Key Structural Features for Activity A1->A2 A3 Design Next-Generation Inhibitors A2->A3 A3->S1 Iterative Design

References

Kynostatin 272: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272, also known as KNI-272, is a potent, synthetic peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a transition-state analog, it plays a crucial role in preventing the maturation of viral particles, making it a significant subject of research in the development of antiretroviral therapies.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies associated with this compound.

Chemical Properties and Structure

This compound is a complex organic molecule with a chemical structure designed to mimic the substrate of the HIV-1 protease.[1][2] Its key chemical identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name (R)-N-(tert-butyl)-3-((2S,3S)-2-hydroxy-3-((R)-2-(2-(isoquinolin-5-yloxy)acetamido)-3-(methylthio)propanamido)-4-phenylbutanoyl)thiazolidine-4-carboxamide[4]
SMILES String O=C([C@H]1N(C(--INVALID-LINK----INVALID-LINK--=O)CSC)=O">C@@HCC4=CC=CC=C4)=O)CSC1)NC(C)(C)C
CAS Number 147318-81-8[4]
Synonyms KNI-272, NSC-651714, DRG-0219[4]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C33H41N5O6S2[4]
Molecular Weight 667.84 g/mol [4]
Appearance Solid powder
Purity >98% (as per typical commercial specifications)
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[5]. Crystallized from methanol, acetone, and dimethylsulfoxide solutions[6]. Quantitative solubility data is not readily available in public literature.
Melting Point Not specified in available literature.
Storage Store at -20°C for long-term stability.[5]

Mechanism of Action: HIV-1 Protease Inhibition

This compound functions as a highly potent and selective inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. HIV-1 protease is responsible for cleaving newly synthesized polyproteins into functional viral proteins. By mimicking the transition state of the peptide substrate, this compound binds tightly to the active site of the protease, blocking its catalytic activity. This inhibition prevents the maturation of viral particles, rendering them non-infectious.

HIV_Lifecycle_Inhibition HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Infection Viral RNA/DNA Viral RNA/DNA Host Cell->Viral RNA/DNA Reverse Transcription & Integration Viral Polyproteins Viral Polyproteins Viral RNA/DNA->Viral Polyproteins Transcription & Translation HIV Protease HIV Protease Viral Polyproteins->HIV Protease Substrate Mature Viral Proteins Mature Viral Proteins New HIV Virion (non-infectious) New HIV Virion (non-infectious) HIV Protease->Mature Viral Proteins Cleavage HIV Protease->New HIV Virion (non-infectious) Blocked Maturation This compound This compound This compound->HIV Protease Inhibition

Figure 1. Mechanism of action of this compound in the HIV life cycle. (Within 100 characters)

Experimental Protocols

Synthesis

While the original publication describes the synthesis of this compound as a "simple synthetic procedure," a detailed, step-by-step protocol is not publicly available.[3] It is characterized as a conformationally constrained tripeptide derivative containing allophenylnorstatine, suggesting its synthesis involves peptide coupling reactions and the introduction of specific chiral centers.

Characterization and Analysis: RP-HPLC and Mass Spectrometry

The analysis of this compound and its metabolites has been described using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). The following is a summary of the methodologies used in a study of its oxidative metabolism.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Purpose: To separate and quantify this compound and its metabolites.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of aqueous and organic solvents is employed. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B) can be used for elution.

  • Detection: UV detection at wavelengths of 220, 260, and 340 nm is suitable for detecting this compound and its metabolites.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent like DMSO and may require a desalting step using a C18 ZipTip before injection.

2. Mass Spectrometry (MS)

  • Purpose: To identify and characterize the structure of this compound and its metabolites by determining their mass-to-charge ratio (m/z).

  • Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of this compound.

  • Mass Analyzer: A variety of mass analyzers can be used, such as ion traps or time-of-flight (TOF) instruments.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide detailed structural information for the identification of metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Dissolution_DMSO Dissolution in DMSO Sample->Dissolution_DMSO Desalting Desalting (C18 ZipTip) Dissolution_DMSO->Desalting RP_HPLC RP-HPLC Separation Desalting->RP_HPLC UV_Detection UV Detection RP_HPLC->UV_Detection Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) RP_HPLC->Mass_Spectrometry Data_Analysis Data Analysis and Metabolite Identification Mass_Spectrometry->Data_Analysis

Figure 2. A general experimental workflow for the analysis of this compound. (Within 100 characters)

Metabolism

Studies have shown that this compound is susceptible to oxidative metabolism, particularly in monocytes/macrophages. This metabolism can lead to the formation of oxidized metabolites with reduced inhibitory activity against HIV-1 protease. The primary sites of oxidation are the sulfur atoms in the S-methyl cysteine and thioproline moieties. This metabolic pathway may involve the cytochrome P450 monooxygenase system or the NADPH oxidase system.

Metabolism_Pathway Kynostatin_272 This compound Oxidizing_Systems P450 Monooxygenase or NADPH Oxidase System Kynostatin_272->Oxidizing_Systems Oxidized_Metabolite_1 Mono-oxidized Metabolite (S-methyl cysteine) Oxidizing_Systems->Oxidized_Metabolite_1 Oxidized_Metabolite_2 Mono-oxidized Metabolite (Thioproline) Oxidizing_Systems->Oxidized_Metabolite_2 Di_oxidized_Metabolite Di-oxidized Metabolite Oxidized_Metabolite_1->Di_oxidized_Metabolite Reduced_Activity Reduced HIV-1 Protease Inhibitory Activity Oxidized_Metabolite_1->Reduced_Activity Oxidized_Metabolite_2->Di_oxidized_Metabolite Oxidized_Metabolite_2->Reduced_Activity Di_oxidized_Metabolite->Reduced_Activity

Figure 3. The oxidative metabolic pathway of this compound. (Within 100 characters)

Conclusion

This compound remains a significant molecule in the field of HIV research due to its potent inhibitory action on HIV-1 protease. This guide has summarized its key chemical properties, structure, mechanism of action, and analytical methodologies. While detailed synthetic protocols and some quantitative physical data are not widely available, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. Further research into its synthesis and a more comprehensive characterization of its physical properties would be beneficial for its continued development and application.

References

Kynostatin 272: A Transition-State Analog Inhibitor Targeting HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kynostatin 272 (KNI-272) is a potent, highly selective, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a key enzyme in the viral life cycle, HIV-1 protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a critical target for antiretroviral therapy. This compound functions as a transition-state analog, mimicking the tetrahedral intermediate of the natural substrate during peptide bond hydrolysis.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, experimental protocols for its evaluation, and a summary of its synthesis.

Mechanism of Action: Mimicking the Transition State

This compound's inhibitory power lies in its unique chemical structure, which is designed to mimic the transition state of the peptide bond cleavage reaction catalyzed by HIV-1 protease.[3] The key component of this compound is the allophenylnorstatine (Apns) residue, which features a hydroxyl group that mimics the tetrahedral intermediate of the scissile amide bond.[4] This hydroxyl group forms critical hydrogen bonds with the catalytic aspartate residues (Asp-25 and Asp-125) in the active site of the dimeric HIV-1 protease.[1][3]

Structural studies, including high-resolution X-ray and neutron crystallography, have revealed the precise interactions between this compound and the HIV-1 protease active site.[1][5] The protonated Asp-25 forms a hydrogen bond with the carbonyl group of the allophenylnorstatine moiety, while the deprotonated Asp-125 interacts with the hydroxyl proton of the same residue.[1] This intricate network of hydrogen bonds, along with other interactions between the inhibitor and the enzyme, results in a very tight and stable complex, effectively blocking the protease's catalytic activity.[4]

This compound Mechanism of Action Mechanism of this compound Inhibition Asp-25 Asp-25 (Protonated) KNI_272 Allophenylnorstatine (Apns) Carbonyl Oxygen Hydroxyl Group Asp-25->KNI_272:co Asp-125 Asp-125 (Deprotonated) KNI_272:oh->Asp-125 Transition_State Tetrahedral Intermediate Oxyanion Hydrogen HIV_Protease_Inhibition_Assay_Workflow Workflow for Fluorometric HIV-1 Protease Inhibition Assay cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - HIV-1 Protease - Substrate - Buffers - this compound Dilutions add_inhibitor Add Controls and This compound prep_reagents->add_inhibitor add_enzyme Add HIV-1 Protease add_inhibitor->add_enzyme incubate Incubate (15 min, RT) add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading (Ex/Em = 330/450 nm, 37°C) add_substrate->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 Kynostatin_272_Synthesis_Overview Generalized Synthetic Pathway for this compound start Starting Materials: - Allophenylnorstatine - Amino Acid Derivatives - Capping Groups protect_apns 1. Protection of Allophenylnorstatine (e.g., Boc) start->protect_apns couple1 2. Coupling with P1' Residue (e.g., Thioproline derivative) protect_apns->couple1 deprotect1 3. Deprotection of Amino Group couple1->deprotect1 couple2 4. Coupling with P2-P3 Moiety deprotect1->couple2 deprotect2 5. Final Deprotection couple2->deprotect2 purify 6. Purification (HPLC) deprotect2->purify end_product This compound purify->end_product

References

Early Studies on Kynostatin 272: A Potent HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on the antiviral activity of Kynostatin 272 (KNI-272), a potent inhibitor of the human immunodeficiency virus (HIV) protease. The document focuses on the core mechanism of action, quantitative data from initial studies, and detailed experimental methodologies.

Core Concepts: Mechanism of Action

This compound is a synthetic, peptide-based compound that acts as a highly selective and potent inhibitor of the HIV-1 protease.[1][2] The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins (Gag and Pol) into mature, functional proteins and enzymes.[3] This cleavage is an essential step for the assembly of new, infectious virions.

KNI-272 is designed as a transition-state analog. It contains an allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] residue that mimics the tetrahedral transition state of the peptide bond being cleaved by the protease.[2][4][5] By binding tightly to the active site of the HIV protease, KNI-272 competitively inhibits the enzyme's function, thereby preventing the maturation of viral particles and halting the replication of the virus.[3][6]

The high potency and selectivity of KNI-272 are attributed to its unique structure, which includes a conformationally constrained tripeptide backbone.[2] X-ray and neutron crystallography studies have revealed the precise interactions between KNI-272 and the amino acid residues in the active site of the HIV-1 protease, providing a structural basis for its potent inhibitory activity.[7][8][9]

Quantitative Antiviral Activity

Early in vitro studies demonstrated the potent and broad-spectrum anti-HIV activity of this compound. The following tables summarize the key quantitative data from these seminal papers.

Table 1: In Vitro Anti-HIV-1 Activity of this compound in Different Cell Types

HIV-1 StrainTarget Cells50% Inhibitory Concentration (IC50) in µMReference
LAIATH8 (CD4+)0.1
RFATH8 (CD4+)0.02
MNATH8 (CD4+)0.04
Clinical Isolates (AZT-sensitive & -resistant)PHA-activated PBMs< 0.08

PHA-activated PBMs: Phytohemagglutinin-activated peripheral blood mononuclear cells

Table 2: In Vitro Anti-HIV-2 Activity of this compound

HIV-2 StrainTarget Cells50% Inhibitory Concentration (IC50) in µMReference
RODATH8 (CD4+)0.1

Table 3: Cytotoxicity and Selectivity of this compound

Cell Type50% Cytotoxic Concentration (CC50) in µMSelectivity Index (CC50/IC50)Reference
Peripheral Blood Mononuclear Cells (PBMs)> 400> 4,000

Table 4: Effect of Protein Binding on the Antiviral Activity of this compound

Fetal Calf Serum (FCS) ConcentrationFold Increase in 50% Inhibitory Concentration (IC50)Reference
50%3 to 5-fold[4][5]
80%15 to 25-fold[4][5]

This compound is extensively bound to plasma proteins, primarily alpha-1-acid glycoprotein (approximately 98-99%).[4][5] This high level of protein binding can reduce the effective concentration of the drug available to inhibit viral replication, a factor that needs to be considered in clinical applications.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early studies of this compound's antiviral activity.

In Vitro Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMs)

This protocol describes the method used to determine the efficacy of this compound in inhibiting HIV-1 replication in primary human cells.

  • Cell Preparation:

    • Isolate PBMs from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMs with phytohemagglutinin (PHA) for 3 days to induce cell division and increase their susceptibility to HIV infection.

    • Wash the PHA-stimulated PBMs (PHA-PBMs) to remove the mitogen.

  • Viral Infection and Drug Treatment:

    • Incubate the PHA-PBMs with a standardized amount of HIV-1 (e.g., clinical isolates) for a set period (e.g., 2 hours) to allow for viral entry.

    • Wash the cells to remove the un-adsorbed virus.

    • Resuspend the infected cells in a culture medium containing various concentrations of this compound.

    • Culture the cells in a 96-well plate at 37°C in a humidified atmosphere with 5% CO2.

  • Assessment of Antiviral Activity:

    • After a defined incubation period (e.g., 7 days), collect the cell culture supernatants.

    • Measure the amount of HIV-1 p24 antigen in the supernatants using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core viral protein, and its concentration is a marker of viral replication.

    • The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the p24 antigen level by 50% compared to the untreated control.

HIV-1 Protease Inhibition Assay

This fluorometric assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of HIV-1 protease.

  • Reagent Preparation:

    • Reconstitute recombinant HIV-1 protease enzyme in an appropriate buffer.

    • Prepare a fluorogenic peptide substrate that contains a cleavage site recognized by the HIV-1 protease. This substrate is typically flanked by a fluorescent reporter molecule and a quencher. In its uncleaved state, the fluorescence is quenched.

    • Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • In a 96-well microplate, add the HIV-1 protease enzyme to each well.

    • Add the various concentrations of this compound to the wells.

    • Include a positive control (protease without inhibitor) and a negative control (no protease).

    • Pre-incubate the enzyme and inhibitor for a short period to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).

    • As the protease cleaves the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

    • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

    • The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the enzymatic activity by 50% compared to the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of the experimental protocols.

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Host Cell cluster_maturation Viral Maturation V_RNA Viral RNA C_Receptor CD4 Receptor V_RNA->C_Receptor 1. Binding & Fusion V_RT Reverse Transcriptase C_DNA Host DNA V_RT->C_DNA 2. Reverse Transcription (RNA -> DNA) V_PR Protease V_IN Integrase C_Coreceptor Coreceptor C_Nucleus Nucleus C_DNA->C_Nucleus 3. Integration C_Ribosome Ribosome C_Nucleus->C_Ribosome 4. Transcription & Translation Polyproteins Gag-Pol Polyproteins C_Ribosome->Polyproteins 5. Synthesis of Viral Polyproteins Protease_Cleavage 6. Protease Cleavage Polyproteins->Protease_Cleavage Mature_Proteins Mature Viral Proteins Protease_Cleavage->Mature_Proteins Assembly 7. Assembly & Budding Mature_Proteins->Assembly New_Virion New Immature Virion Assembly->New_Virion KNI272 This compound KNI272->Protease_Cleavage Inhibits

Caption: Mechanism of Action of this compound in the HIV Life Cycle.

Protease_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - this compound dilutions start->prepare_reagents plate_setup Plate Setup (96-well): - Add HIV-1 Protease - Add this compound dilutions prepare_reagents->plate_setup pre_incubation Pre-incubate to allow Inhibitor-Enzyme Binding plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate to initiate reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence over time (Ex/Em = 330/450 nm) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Determine IC50 value measure_fluorescence->data_analysis end End data_analysis->end

References

Conformational Analysis of Kynostatin 272: A Deep Dive into Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272 (K-272) is a potent, high-affinity inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. As a transition-state analog inhibitor, the efficacy of K-272 is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the conformational properties of this compound, drawing upon data from seminal studies employing X-ray crystallography, neutron diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the conformational landscape of K-272 is paramount for the rational design of next-generation antiretroviral agents with improved potency and resistance profiles.

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions by directly binding to the active site of HIV-1 protease, a homodimeric aspartyl protease. This enzyme is responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a crucial step in the viral maturation process. By competitively inhibiting the protease, K-272 prevents this cleavage, resulting in the production of immature, non-infectious virions.[1][2] The high affinity of K-272 for the protease is attributed to its design as a transition-state mimic of the natural substrate.

Below is a diagram illustrating the role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Provirus Provirus Viral_RNA->Provirus Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Host_DNA Host DNA Viral_mRNA Viral mRNA Host_DNA->Viral_mRNA Transcription Provirus->Host_DNA Integration Gag_Pol Gag-Pol Polyprotein Viral_mRNA->Gag_Pol Translation Mature_Proteins Mature Viral Proteins Gag_Pol->Mature_Proteins Cleavage by HIV Protease New_Virion New Immature Virion Mature_Proteins->New_Virion Assembly Kynostatin_272 This compound Kynostatin_272->Gag_Pol Inhibits Cleavage Computational_Workflow Input_Structure Initial 2D or 3D Structure of this compound Conformational_Search Conformational Search (e.g., Molecular Mechanics) Input_Structure->Conformational_Search Energy_Minimization Energy Minimization of Conformers Conformational_Search->Energy_Minimization Clustering Clustering of Conformers by RMSD Energy_Minimization->Clustering Representative_Conformers Selection of Representative Low-Energy Conformers Clustering->Representative_Conformers MD_Simulation Molecular Dynamics Simulation in Explicit Solvent Representative_Conformers->MD_Simulation Analysis Analysis of Trajectories (Dihedral angles, RMSF, etc.) MD_Simulation->Analysis

References

Methodological & Application

Application Note: In Vitro HIV Protease Inhibition Assay Using Kynostatin 272

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS. Kynostatin 272 (also known as KNI-272) is a potent and selective peptide-based inhibitor of HIV-1 protease.[1] It acts as a transition-state analog, effectively blocking the catalytic activity of the enzyme and preventing viral maturation.[2] This application note provides a detailed protocol for an in vitro HIV-1 protease inhibition assay using this compound, suitable for screening and characterizing potential HIV protease inhibitors.

Principle of the Assay

This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against recombinant HIV-1 protease. The assay utilizes a synthetic peptide substrate that is internally quenched. In the presence of active HIV-1 protease, the substrate is cleaved, leading to the release of a fluorophore and a subsequent increase in fluorescence intensity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence generation.

Quantitative Data Summary

The inhibitory potency of this compound and its metabolites against HIV-1 protease can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from a representative in vitro HIV-1 protease assay.

CompoundIC50 (nM)
This compound8
Metabolite 1 (M1)45
Metabolite 2 (M2)16

Data adapted from a study on the oxidative modifications of this compound.

Experimental Protocols

Materials and Reagents
  • Recombinant HIV-1 Protease (e.g., from E. coli)

  • HIV-1 Protease fluorogenic substrate (e.g., a FRET-based peptide)

  • This compound

  • Assay Buffer: 150 mM sodium acetate, pH 5.7, 10% glycerol, 5% ethylene glycol, 1 mM EDTA

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 330 nm and 450 nm, respectively.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound serial dilutions in DMSO add_inhibitor Add this compound dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Dilute HIV-1 Protease in Assay Buffer add_enzyme Add diluted HIV-1 Protease to wells prep_enzyme->add_enzyme prep_substrate Dilute fluorogenic substrate in Assay Buffer add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature (e.g., 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em ~330/450 nm) add_substrate->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro HIV protease inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to achieve the desired concentration range for testing.

    • Dilute the recombinant HIV-1 protease to the desired concentration (e.g., 200 nM dimer concentration) in pre-chilled Assay Buffer immediately before use. Keep the enzyme on ice.

    • Dilute the fluorogenic peptide substrate to the desired concentration (e.g., 3 mM) in Assay Buffer.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add the appropriate volume of the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted HIV-1 protease solution to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm. Record data every minute for a period of 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HIV Protease Signaling Pathway and Inhibition

HIV-1 protease plays a pivotal role in the viral maturation process. Following the budding of the immature virion from the host cell, the protease cleaves the Gag and Gag-Pol polyproteins at specific sites. This cleavage releases the structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and the protease itself), allowing them to reassemble into a mature, infectious viral core. This compound inhibits this process by binding to the active site of the protease, preventing the cleavage of the polyprotein precursors.

G cluster_virus HIV Life Cycle gag_pol Gag-Pol Polyprotein Precursor hiv_protease HIV-1 Protease gag_pol->hiv_protease is cleaved by immature_virion Immature, Non-infectious Virion gag_pol->immature_virion structural_proteins Mature Structural Proteins (MA, CA, NC) hiv_protease->structural_proteins produces viral_enzymes Mature Viral Enzymes (RT, IN, PR) hiv_protease->viral_enzymes produces mature_virion Mature, Infectious Virion structural_proteins->mature_virion viral_enzymes->mature_virion kynostatin This compound kynostatin->hiv_protease inhibits

Caption: Inhibition of HIV maturation by this compound.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of HIV-1 protease inhibition by this compound. The described fluorometric assay is a robust and sensitive method for determining the inhibitory potency of test compounds. The provided data and diagrams offer valuable insights for researchers engaged in the discovery and development of novel antiretroviral agents targeting HIV-1 protease.

References

Application Notes: Cell-Based Antiviral Efficacy Assay for Kynostatin 272

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272 (also known as KNI-272) is a potent, transition-state mimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral maturation and replication.[1][2] By effectively blocking the HIV protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, resulting in the production of non-infectious, immature virions. These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral efficacy of this compound in a cell-based setting. The described assays are fundamental for determining key antiviral parameters such as the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which are crucial for the evaluation of its therapeutic potential. This compound has demonstrated potent activity against a wide spectrum of HIV isolates.[1][3]

Mechanism of Action: HIV Protease Inhibition

HIV-1 protease is a dimeric aspartyl protease that plays a crucial role in the viral life cycle.[4] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins at specific sites to yield mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage process is essential for the assembly of infectious viral particles. This compound is designed as a transition-state analog, mimicking the natural substrate of the HIV protease.[2][4] It binds with high affinity to the active site of the enzyme, thereby competitively inhibiting its function and halting the viral maturation process.

HIV Protease Signaling Pathway and Inhibition by this compound

HIV_Protease_Pathway cluster_host_cell Host Cell Viral_RNA Viral RNA Ribosome Host Ribosome Viral_RNA->Ribosome Translation Polyproteins Gag & Gag-Pol Polyproteins Ribosome->Polyproteins HIV_Protease HIV Protease Polyproteins->HIV_Protease Cleavage Immature_Virion Immature, Non-infectious Virion Polyproteins->Immature_Virion Incorrect Assembly Mature_Proteins Mature Viral Proteins & Enzymes HIV_Protease->Mature_Proteins Processes HIV_Protease->Immature_Virion Virion_Assembly Virion Assembly & Budding Mature_Proteins->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion Kynostatin_272 This compound Kynostatin_272->HIV_Protease Inhibits

Caption: Inhibition of HIV maturation by this compound.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound are summarized in the following tables. The data is compiled from various in vitro studies using different HIV-1 strains and cell lines.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

HIV-1 StrainCell LineAssay TypeEC50 (µM)Reference
HIV-1 LAIATH8p24 Antigen0.1[5]
HIV-1 RFATH8p24 Antigen0.02[5]
HIV-1 MNATH8p24 Antigen0.04[5]
HIV-2 RODATH8p24 Antigen0.1[5]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Peripheral Blood Mononuclear Cells (PBMCs)MTT>400>4,000[5]
MT-4MTT>30N/A
H9Formazan-basedN/AN/A

Note: The Selectivity Index (SI) is a crucial metric that indicates the therapeutic window of a drug candidate. A higher SI value is desirable, as it suggests greater specificity for viral targets with minimal host cell toxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cells (e.g., MT-4, PBMCs)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol with 4% Triton X-100)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells only (cell control) and medium only (background control).

  • Incubate the plate for the desired period (e.g., 5 days, corresponding to the duration of the antiviral assay) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated cell control and determine the CC50 value using a dose-response curve.

Antiviral Efficacy Assay (p24 Antigen Capture ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of p24 capsid protein in the cell culture supernatant.

Materials:

  • Host cells (e.g., PBMCs, ATH8)

  • HIV-1 stock

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate at a density of 1 x 10^5 cells/well. For PBMCs, stimulation with phytohemagglutinin (PHA) may be required prior to infection.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted compound to the appropriate wells.

  • Infect the cells with a pre-titered amount of HIV-1 stock. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • After incubation, carefully collect the cell culture supernatant.

  • Perform the p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of p24 inhibition compared to the virus control and determine the EC50 value using a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Workflow Start Start: Compound (this compound) Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity Antiviral_Primary Primary Antiviral Assay (e.g., p24 ELISA) Determine EC50 Start->Antiviral_Primary Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Calculate_SI Antiviral_Primary->Calculate_SI Data_Analysis Data Analysis and Interpretation Calculate_SI->Data_Analysis Resistant_Strains Testing against Drug-Resistant Strains Data_Analysis->Resistant_Strains If Promising Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies If Promising End End: Efficacy Profile Resistant_Strains->End Mechanism_Studies->End

Caption: Workflow for evaluating the antiviral efficacy of this compound.

Logical Relationship of Key Antiviral Parameters

Antiviral_Parameters EC50 EC50 (50% Effective Concentration) Measures antiviral potency SI Selectivity Index (SI) (CC50 / EC50) Therapeutic Window EC50->SI CC50 CC50 (50% Cytotoxic Concentration) Measures compound toxicity CC50->SI High_SI High SI is Desirable (High Efficacy, Low Toxicity) SI->High_SI

Caption: Relationship between key parameters in antiviral drug evaluation.

References

Application Notes and Protocols for Kynostatin 272 Enzyme Kinetics and Ki Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272 (also known as KNI-272) is a potent, highly selective, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4][5] As a transition-state analog, this compound mimics the tetrahedral intermediate of the natural substrate of the HIV protease, binding tightly to the enzyme's active site and preventing the proteolytic cleavage of Gag and Gag-Pol polyproteins.[1][5][6] This inhibition is a critical step in preventing the maturation of new, infectious virions.[2][7][8] These application notes provide a comprehensive guide to understanding the enzyme kinetics of this compound and detailed protocols for the determination of its inhibition constant (Ki).

A study on the oxidative modifications of this compound has shown that the compound can be metabolized, particularly by monocytes/macrophages, into less active forms.[9] This highlights the importance of evaluating the inhibitor's potency in different cellular environments.

Data Presentation

The inhibitory activity of this compound and its metabolites against HIV-1 protease has been quantified, demonstrating the superior potency of the parent compound.

CompoundIC50 (nM)Target EnzymeNotes
This compound8HIV-1 ProteaseParent compound.[9]
Metabolite M145HIV-1 ProteaseIsomeric form of this compound oxidized on the thioproline ring.[9]
Metabolite M216HIV-1 ProteaseIsomeric form of this compound oxidized on the thioproline ring.[9]

Signaling Pathway: HIV Protease Inhibition

The primary mechanism of action for this compound is the direct inhibition of HIV-1 protease, a key enzyme in the viral life cycle.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Inhibition Pathway Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage Structural_Proteins Mature Structural Proteins & Enzymes HIV_Protease->Structural_Proteins Generates Blocked_Cleavage Blocked Polyprotein Cleavage HIV_Protease->Blocked_Cleavage Virion_Assembly Virion Assembly & Maturation Structural_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Kynostatin_272 This compound Inhibition Kynostatin_272->Inhibition Non_Infectious_Virion Non-infectious Virion Blocked_Cleavage->Non_Infectious_Virion

Caption: Mechanism of HIV-1 protease inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 protease using a fluorometric assay.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide spanning the matrix-capsid cleavage site)

  • Assay Buffer (e.g., 150 mM sodium acetate, pH 5.7, 10% glycerol, 5% ethylene glycol, 1 mM EDTA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Workflow Diagram:

IC50_Workflow prep Prepare Reagents dilute Prepare Serial Dilutions of this compound in DMSO prep->dilute plate Add this compound Dilutions and Controls to Microplate dilute->plate enzyme Add HIV-1 Protease to each well plate->enzyme preincubate Pre-incubate for 5 minutes enzyme->preincubate substrate Add Fluorogenic Substrate to initiate reaction preincubate->substrate measure Measure Fluorescence Kinetically (Ex/Em = 330/450 nm) substrate->measure analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] and determine IC50 measure->analyze

Caption: Workflow for IC50 determination of this compound.

Procedure:

  • Reagent Preparation: Prepare assay buffer and dissolve the fluorogenic substrate in an appropriate solvent as recommended by the supplier. Reconstitute the HIV-1 protease in a suitable buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well black microplate, add the serially diluted this compound to the respective wells.

    • Include control wells:

      • No-inhibitor control: Contains enzyme and substrate but no this compound (represents 0% inhibition).

      • No-enzyme control: Contains substrate but no enzyme (background fluorescence).

      • Positive control: A known HIV-1 protease inhibitor can be included.

  • Enzyme Addition: Add the HIV-1 protease solution to all wells except the no-enzyme control. A final dimeric concentration of around 200 nM is suggested.[9]

  • Pre-incubation: Pre-incubate the plate for 5 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. A final substrate concentration of approximately 3 mM can be used.[9]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 330/450 nm for certain substrates).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Ki)

This protocol describes how to determine the inhibition constant (Ki) of this compound, which provides a more absolute measure of its potency. This requires determining the Michaelis-Menten constant (Km) of the substrate first.

Part A: Determination of Km for the Substrate

  • Follow the general procedure for the IC50 assay, but in the absence of any inhibitor.

  • Vary the concentration of the fluorogenic substrate over a wide range.

  • Measure the initial reaction rates (V) for each substrate concentration.

  • Plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Part B: Determination of Ki for this compound

Logical Flow for Ki Determination:

Ki_Determination_Logic start Start get_km Determine Substrate Km (Protocol 2, Part A) start->get_km get_ic50 Determine IC50 (Protocol 1) start->get_ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation get_km->cheng_prusoff get_ic50->cheng_prusoff result Obtain Ki value cheng_prusoff->result

Caption: Logical flow for Ki determination.

Procedure:

  • Perform IC50 Determination: Follow Protocol 1 to determine the IC50 value of this compound at a fixed substrate concentration (ideally close to the Km value determined in Part A).

  • Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value from the IC50. The specific form of the equation depends on the mechanism of inhibition. For a competitive inhibitor, which is expected for a transition-state analog like this compound, the equation is:

    Ki = IC50 / (1 + ([S] / Km))

    Where:

    • Ki is the inhibition constant.

    • IC50 is the half-maximal inhibitory concentration.

    • [S] is the concentration of the substrate used in the IC50 experiment.

    • Km is the Michaelis-Menten constant of the substrate.

Alternative Method: Dixon Plot A Dixon plot can also be used to determine the Ki for competitive inhibition. This involves measuring the initial reaction rates at various fixed substrate concentrations while varying the inhibitor concentration. A plot of 1/V versus inhibitor concentration ([I]) will yield a series of lines that intersect at a point where -[I] = Ki.

Conclusion

These application notes provide a framework for the characterization of this compound as an HIV-1 protease inhibitor. The provided protocols for IC50 and Ki determination are essential for evaluating its potency and for the comparative analysis of its metabolites or newly developed analogs. Accurate determination of these kinetic parameters is fundamental in the drug development pipeline for antiviral therapeutics.

References

Application Note and Protocol for Assessing Kynostatin 272 Cytotoxicity Using the LDH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kynostatin 272 is a potent, synthetic peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral replication. By mimicking the transition state of the HIV protease substrate, this compound effectively blocks the viral life cycle. While its primary application is in antiretroviral research, it is crucial to characterize its cytotoxic potential to understand its safety profile and off-target effects.

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the Lactate Dehydrogenase (LDH) release assay. The LDH assay is a reliable and widely used colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant. Loss of cell membrane integrity, a hallmark of cytotoxicity, results in the release of this stable cytosolic enzyme. The subsequent enzymatic reaction, which produces a colored formazan product, is directly proportional to the number of lysed cells.

Principle of the LDH Assay

The LDH assay is based on the measurement of lactate dehydrogenase activity in the cell culture supernatant. LDH is a soluble enzyme located in the cytoplasm of eukaryotic cells that is rapidly released into the medium upon damage to the plasma membrane. The assay involves a two-step enzymatic reaction:

  • LDH catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.

  • The newly formed NADH, in the presence of a catalyst (diaphorase), reduces a tetrazolium salt (INT) to a red formazan product.

The amount of the colored formazan is proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (typically 490 nm).

Generalized Signaling Pathway for Drug-Induced Cytotoxicity

The following diagram illustrates a generalized pathway by which a cytotoxic compound can induce cell stress and membrane damage, leading to the release of LDH. The specific intracellular signaling cascade initiated by this compound leading to cytotoxicity is not fully elucidated and may vary depending on the cell type.

G cluster_drug_interaction Drug Interaction cluster_cellular_stress Cellular Stress Response cluster_signaling_cascade Signaling Cascade cluster_membrane_damage Membrane Damage cluster_ldh_release LDH Release Kynostatin This compound Cell Target Cell Kynostatin->Cell Enters Cell Stress Induction of Cellular Stress (e.g., Mitochondrial Dysfunction, ER Stress) Cell->Stress Apoptosis Apoptosis/Necrosis Signaling Pathways Stress->Apoptosis Membrane Loss of Plasma Membrane Integrity Apoptosis->Membrane LDH_Release Release of Cytosolic LDH Membrane->LDH_Release

Caption: Generalized signaling pathway of drug-induced cytotoxicity.

Experimental Protocol

This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using a commercially available LDH assay kit.

Materials
  • Target cells (e.g., Jurkat cells, PBMCs)

  • Complete cell culture medium

  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • LDH cytotoxicity assay kit (containing Lysis Buffer, Stop Solution, and Reaction Mixture components)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)

Experimental Workflow

The following diagram outlines the major steps in the LDH cytotoxicity assay.

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_kynostatin Add serial dilutions of This compound and controls incubate_overnight->add_kynostatin incubate_treatment Incubate for desired exposure time (e.g., 24h) add_kynostatin->incubate_treatment prepare_controls Prepare controls: Spontaneous, Maximum, and Vehicle incubate_treatment->prepare_controls transfer_supernatant Transfer supernatant to a new plate prepare_controls->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at room temperature (30 min) add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

Caption: Experimental workflow for the LDH cytotoxicity assay.

Detailed Procedure
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Add culture medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to untreated cells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated cells 45 minutes before the end of the incubation period.

    • Vehicle Control: Add the highest concentration of the vehicle used for the this compound dilutions to cells.

    • Medium Background: Wells containing only culture medium to measure the background LDH activity in the serum.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 10 minutes (optional, for adherent cells). Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

Data Analysis
  • Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation

The following table presents hypothetical data from an LDH assay to assess the cytotoxicity of this compound on a hypothetical cell line. This data is for illustrative purposes only.

This compound Concentration (µM)Mean Absorbance (490 nm)Corrected Absorbance (490 nm - 680 nm)% Cytotoxicity
Controls
Spontaneous Release0.2500.2000%
Maximum Release1.2501.200100%
Vehicle (0.1% DMSO)0.2600.2101%
Test Compound
0.10.2800.2303%
10.3500.30010%
100.6500.60040%
500.9500.90070%
1001.1501.10090%

Troubleshooting

IssuePossible CauseSolution
High Background High LDH activity in serum.Use heat-inactivated serum or reduce the serum concentration.
Contamination.Ensure aseptic techniques are used.
Low Signal Insufficient cell number.Optimize cell seeding density.
Short incubation time.Increase the incubation time with the compound.
Inconsistent Results Pipetting errors.Use a multichannel pipette for consistency.
Uneven cell distribution.Ensure a single-cell suspension before seeding.

Conclusion

The LDH assay is a straightforward and effective method for quantifying the cytotoxicity of this compound. This protocol, along with the provided guidelines for data analysis and troubleshooting, offers a comprehensive framework for researchers to evaluate the cytotoxic potential of this and other compounds. Accurate assessment of cytotoxicity is a critical step in the preclinical development of any therapeutic agent.

Validating the Antiviral Efficacy of Kynostatin 272 Using a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272, also known as KNI-272, is a potent synthetic tripeptide inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] This enzyme is critical for the late stages of the viral replication cycle, where it cleaves newly synthesized polyproteins into functional viral enzymes and structural proteins.[3][4] By mimicking the transition state of the HIV protease's substrate, this compound effectively blocks this cleavage, resulting in the production of immature, non-infectious viral particles.[2] The plaque reduction assay is a widely recognized and robust method ("gold standard") for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[5] This application note provides a detailed protocol for utilizing a plaque reduction assay to validate the anti-HIV activity of this compound.

Principle of the Plaque Reduction Assay

The plaque reduction assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death or cytopathic effect (CPE) within a monolayer of cultured cells caused by viral infection and replication. In the context of HIV, susceptible cell lines engineered to express CD4 and appropriate co-receptors are used.[6] When these cells are infected with HIV in the presence of an effective antiviral agent like this compound, the replication of the virus is inhibited, leading to a dose-dependent reduction in the number and size of plaques compared to an untreated control. The concentration of the compound that reduces the number of plaques by 50% is known as the 50% inhibitory concentration (IC50).[7]

Mechanism of Action: this compound in the HIV Replication Cycle

This compound specifically targets the HIV protease enzyme. This enzyme is essential for the maturation of new virions. The following diagram illustrates the HIV life cycle and the specific stage inhibited by this compound.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_extracellular Extracellular Space Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (Viral RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Polyproteins) Transcription->Translation Assembly 6. Assembly (Immature Virion Formation) Translation->Assembly Budding 7. Budding Assembly->Budding Protease_Cleavage Protease-mediated Cleavage Budding->Protease_Cleavage Immature Virion HIV_Virion HIV Virion HIV_Virion->Entry gp120 binds to CD4 Infectious_Virion Mature, Infectious Virion Protease_Cleavage->Infectious_Virion Kynostatin_272 This compound (Protease Inhibitor) Kynostatin_272->Protease_Cleavage

Caption: HIV Replication Cycle and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of this compound against HIV.

Materials and Reagents
  • Cell Lines: U87.CD4-CCR5 or U87.CD4-CXCR4 cells (adherent human glioma cells expressing CD4 and a specific HIV co-receptor).[6]

  • Virus: Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB for CXCR4-tropic, HIV-1 BaL for CCR5-tropic).

  • Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., puromycin, G418) if required for maintaining the engineered cell line.

  • Overlay Medium: 1.2% Methylcellulose in cell culture medium.

  • Staining Solution: 0.5% Crystal Violet in 20% ethanol.

  • Fixative: 10% Formalin in Phosphate-Buffered Saline (PBS).

  • Other: 24-well or 48-well cell culture plates, sterile PBS, trypsin-EDTA, serological pipettes, micropipettes and tips, CO2 incubator (37°C, 5% CO2).

Experimental Workflow Diagram

Plaque_Reduction_Assay_Workflow start Start seed_cells 1. Seed susceptible cells (e.g., U87.CD4-CCR5) in multi-well plates. start->seed_cells incubate_cells 2. Incubate for 24h to form a confluent monolayer. seed_cells->incubate_cells prepare_dilutions 3. Prepare serial dilutions of This compound. incubate_cells->prepare_dilutions treat_and_infect 5. Add this compound dilutions and HIV to the cell monolayers. prepare_dilutions->treat_and_infect prepare_virus 4. Prepare a standardized inoculum of HIV. prepare_virus->treat_and_infect incubate_infection 6. Incubate for 2-4 hours to allow viral entry. treat_and_infect->incubate_infection add_overlay 7. Aspirate inoculum and add semi-solid overlay medium. incubate_infection->add_overlay incubate_plaques 8. Incubate for 3-5 days for plaque formation. add_overlay->incubate_plaques fix_and_stain 9. Fix cells with formalin and stain with crystal violet. incubate_plaques->fix_and_stain count_plaques 10. Count plaques in each well. fix_and_stain->count_plaques calculate_ic50 11. Calculate % inhibition and determine the IC50 value. count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Plaque Reduction Assay.

Step-by-Step Protocol
  • Cell Seeding:

    • One day prior to infection, seed U87.CD4-CCR5 or U87.CD4-CXCR4 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium. A typical starting concentration might be 10 µM, with 2-fold or 3-fold serial dilutions.

    • Ensure the final DMSO concentration in all wells, including the virus control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Virus Inoculation and Treatment:

    • Aspirate the culture medium from the confluent cell monolayers.

    • Add the this compound dilutions to the respective wells in triplicate.

    • Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

    • Immediately add a standardized amount of HIV-1 (previously titrated to produce 50-100 plaques per well) to all wells except the cell control.

    • Incubate the plates at 37°C for 2-4 hours to allow for viral adsorption and entry.

  • Overlay Application:

    • Carefully aspirate the virus and compound-containing medium from each well.

    • Gently add 1 mL of the semi-solid overlay medium (e.g., 1.2% methylcellulose in DMEM) to each well. This restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.[8]

  • Incubation for Plaque Formation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days, or until plaques are visible.

  • Fixation and Staining:

    • After the incubation period, fix the cell monolayers by adding 10% formalin to each well and incubating for at least 30 minutes at room temperature.

    • Carefully remove the overlay and fixative.

    • Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained, viable cells.

    • Calculate the percentage of plaque inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100%

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

The results of the plaque reduction assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Antiviral Activity of this compound against HIV-1 in U87.CD4-CCR5 Cells

This compound Concentration (nM)Mean Plaque Count (± SD)Percent Inhibition (%)
0 (Virus Control)85 (± 6)0
0.178 (± 5)8.2
0.562 (± 7)27.1
1.045 (± 4)47.1
5.021 (± 3)75.3
10.09 (± 2)89.4
50.02 (± 1)97.6
100.00 (± 0)100
Calculated IC50 ~1.1 nM

Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on experimental conditions, virus strain, and cell line used.

Conclusion

The plaque reduction assay is a highly effective and quantifiable method for validating the antiviral activity of this compound against HIV. By following the detailed protocol provided in this application note, researchers can accurately determine the IC50 of this compound and assess its potential as a therapeutic agent. This assay is a cornerstone in the preclinical evaluation of HIV protease inhibitors and other antiviral compounds.

References

Kynostatin 272: Application in HIV Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kynostatin 272 (also known as KNI-272) is a potent, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and replication.[1][2] By mimicking the transition state of the HIV protease substrate, this compound effectively blocks the proteolytic activity required to process viral polyproteins into their functional components, thus rendering the resulting virions non-infectious.[1][3] This document provides detailed application notes and protocols for the use of this compound in HIV drug resistance studies, with a particular focus on a mechanism of resistance observed in specific cell types.

Data Presentation

A key aspect of understanding HIV drug resistance is quantifying the loss of susceptibility of the virus to an inhibitor. One mechanism of reduced efficacy for this compound has been identified in monocytes/macrophages, which can act as viral reservoirs. In these cells, this compound is subject to oxidative metabolism, leading to the formation of metabolites with diminished anti-protease activity. This represents a cell-specific mechanism of drug resistance.

Table 1: Inhibitory Activity of this compound and its Metabolites against HIV-1 Protease

Compound50% Inhibitory Concentration (IC50) (nM)Fold Change in IC50 vs. This compound
This compound (Parent Compound)81.0
Metabolite 1 (M1)455.6
Metabolite 2 (M2)162.0

Data sourced from a study on oxidative modifications of this compound. The IC50 values were determined in a standard HIV-1 protease assay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying this compound and HIV drug resistance.

Protocol 1: In Vitro HIV-1 Replication Assay

This protocol is designed to assess the antiviral activity of this compound against HIV-1 in cell culture.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM).

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin).

  • Phytohemagglutinin (PHA) for PBMC activation.

  • Interleukin-2 (IL-2).

  • HIV-1 viral stock (laboratory-adapted strain or clinical isolate).

  • This compound stock solution (in DMSO).

  • p24 antigen ELISA kit.

Procedure:

  • Cell Preparation:

    • For PBMCs, isolate from healthy donor blood and stimulate with PHA for 2-3 days. After stimulation, wash the cells and culture in medium supplemented with IL-2.

    • For T-cell lines, maintain in a logarithmic growth phase.

  • Antiviral Assay:

    • Seed the cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of this compound in culture medium. Add the dilutions to the wells. Include a no-drug control.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Readout:

    • After an appropriate incubation period (typically 7 days), collect the cell culture supernatant.

    • Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Protease Inhibition Assay (Biochemical)

This protocol measures the direct inhibitory effect of this compound on recombinant HIV-1 protease activity.

Materials:

  • Recombinant HIV-1 protease.

  • Fluorogenic HIV-1 protease substrate.

  • Assay buffer.

  • This compound stock solution (in DMSO).

  • Fluorescence plate reader.

Procedure:

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer.

    • Add serial dilutions of this compound to the wells. Include a no-drug control and a no-enzyme control.

  • Enzyme Reaction:

    • Add the recombinant HIV-1 protease to all wells except the no-enzyme control.

    • Pre-incubate for a short period at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Measurement:

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration.

  • Data Analysis:

    • Determine the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.

    • Calculate the percentage of protease inhibition relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Protocol 3: In Vitro Selection of this compound-Resistant HIV-1

This protocol is for generating HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of the drug.

Materials:

  • Susceptible T-cell line.

  • Wild-type HIV-1 stock.

  • This compound.

  • Cell culture supplies.

  • p24 antigen ELISA kit.

  • Materials for viral RNA extraction, RT-PCR, and sequencing of the protease gene.

Procedure:

  • Initial Infection:

    • Infect a culture of T-cells with wild-type HIV-1.

    • Add this compound at a concentration close to its IC50.

  • Virus Passage:

    • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 production).

    • When viral replication is robust, harvest the cell-free supernatant containing the virus.

    • Use this virus to infect fresh cells, and gradually increase the concentration of this compound in the new culture.

    • Continue this process for multiple passages.

  • Resistance Characterization:

    • Once a viral strain that can replicate in the presence of high concentrations of this compound is obtained, perform an antiviral assay (Protocol 1) to determine its IC50 and compare it to the wild-type virus.

    • Extract viral RNA from the resistant strain, reverse transcribe to cDNA, and amplify the protease gene by PCR.

    • Sequence the protease gene to identify mutations that may be responsible for the resistance phenotype.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound in the context of HIV drug resistance.

Kynostatin_Mechanism_of_Action cluster_virus HIV-infected Cell cluster_drug Drug Action Polyprotein Gag-Pol Polyprotein Protease HIV Protease Polyprotein->Protease cleavage Proteins Mature Viral Proteins Protease->Proteins Virion Infectious Virion Proteins->Virion Kynostatin This compound Kynostatin->Protease inhibition

Caption: Mechanism of action of this compound.

Resistance_Mechanism cluster_cell Monocyte/Macrophage cluster_target HIV Protease Kynostatin_in This compound Metabolism Oxidative Metabolism Kynostatin_in->Metabolism Protease HIV Protease Kynostatin_in->Protease inhibition Metabolites Inactive Metabolites Metabolism->Metabolites Metabolites->Protease reduced inhibition Experimental_Workflow start Start: Wild-type HIV-1 infect Infect Susceptible Cells start->infect passage Serial Passage with Increasing This compound Concentration infect->passage select Selection of Resistant Virus passage->select phenotype Phenotypic Analysis (IC50 Determination) select->phenotype genotype Genotypic Analysis (Protease Gene Sequencing) select->genotype end End: Characterized Resistant Strain phenotype->end genotype->end

References

Application Note: HPLC Method for Purity Analysis of Kynostatin 272

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for Kynostatin 272, a potent, peptide-like HIV protease inhibitor. The described method is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound bulk drug substance. The method is capable of separating this compound from its potential process-related impurities and degradation products, particularly oxidative species.

Introduction

This compound (also known as KNI-272) is a synthetic oligopeptide that acts as a highly selective inhibitor of HIV protease, a critical enzyme in the replication cycle of the HIV virus.[1][2][3] Given its therapeutic potential, stringent control over its purity and impurity profile is essential. Due to its peptide-like nature, this compound is amenable to analysis by reversed-phase HPLC.[4][5][6] This method provides a reliable approach to quantify the purity of this compound and to detect and monitor any related impurities. Studies have shown that this compound can be susceptible to oxidative modifications, particularly at its sulfur-containing residues.[7][8] Therefore, a stability-indicating HPLC method is crucial.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is recommended. Typical dimensions would be 4.6 mm x 250 mm with a 5 µm particle size.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Trifluoroacetic acid (TFA).

  • Sample: this compound reference standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the purity analysis of this compound.

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Gradient Elution Program

A gradient elution is necessary to ensure the separation of this compound from both early and late eluting impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
254060
301090
351090
369010
459010
Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be analyzed in the same manner as the standard solution to a final concentration of 0.1 mg/mL.

Data Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A and B hplc_setup Equilibrate HPLC System with Initial Conditions prep_mobile_phase->hplc_setup prep_sample Prepare this compound Sample and Standard Solutions inject_sample Inject Sample/Standard prep_sample->inject_sample hplc_setup->inject_sample run_gradient Run Gradient Program inject_sample->run_gradient detect_peaks UV Detection at 275 nm run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Analysis Report calculate_purity->generate_report

Caption: Workflow for this compound Purity Analysis by HPLC.

Signaling Pathway Diagram (Hypothetical Impurity Formation)

The following diagram illustrates a simplified, hypothetical pathway for the formation of oxidative impurities of this compound, which the HPLC method is designed to separate.

Impurity_Formation K272 This compound ImpurityA Oxidized Impurity A (e.g., Sulfoxide at S-methyl cysteine) K272->ImpurityA Oxidation ImpurityB Oxidized Impurity B (e.g., Oxidation at thioproline ring) K272->ImpurityB Oxidation Oxidant Oxidizing Agent (e.g., H2O2, atmospheric O2)

Caption: Hypothetical Oxidative Degradation of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the purity assessment of this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing trifluoroacetic acid allows for the effective separation of the active pharmaceutical ingredient from its potential impurities. This method is suitable for quality control and stability testing in a research and drug development environment.

References

Application Note: High-Throughput Identification of Kynostatin 272 Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and semi-quantitative analysis of Kynostatin 272 (also known as KNI-272) metabolites from in vitro metabolism studies using human monocytes/macrophages (M/M). This compound is a potent inhibitor of the HIV-1 protease, and understanding its metabolic fate is crucial for drug development. This document outlines the experimental workflow, from cell culture and incubation to sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a critical antiviral compound, but its efficacy can be influenced by cellular metabolism. Studies have shown that HIV-1 protease inhibitors can exhibit reduced potency in monocytes/macrophages compared to T-cells, potentially due to metabolic modification.[1] This application note details a robust LC-MS/MS method to identify and characterize the oxidative metabolites of this compound, providing researchers with the necessary protocols to investigate its metabolic stability.

Experimental Protocols

In Vitro Metabolism of this compound in Human Monocytes/Macrophages

This protocol is designed to assess the metabolism of this compound in a relevant cell-based model.

a. Cell Culture and Treatment:

  • Isolate human peripheral blood monocytes and culture them to differentiate into macrophages over a period of 7-10 days.

  • Seed the adherent monocyte/macrophage cultures (approximately 5 x 10^6 cells) in 8 ml of culture medium.

  • Introduce this compound to the cell cultures at a final concentration of 10 μM.

  • Incubate the cells for a time course of up to 12 days.[1]

  • Collect aliquots of the culture supernatant at various time points (e.g., day 0, 2, 4, 8, 12) for analysis.[1]

b. Sample Preparation:

  • To the collected cell culture supernatant, add an equal volume of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

a. Liquid Chromatography:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 25 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

b. Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for metabolite discovery) and Product Ion Scan (for structural elucidation)
Full Scan Range m/z 150-1000
Collision Gas Argon
Collision Energy Optimized for fragmentation of this compound (e.g., 20-40 eV)

Data Presentation

The primary metabolites of this compound observed in monocyte/macrophage cultures are products of oxidation.[1] The parent compound and its major metabolites can be summarized by their mass-to-charge ratio (m/z) and retention time.

CompoundMolecular Formula[M+H]+ (m/z)Retention Time (min)Description
This compound C33H44N4O5S2657~20.5Parent Compound
Metabolite 1 (M1) C33H44N4O6S2683~18.7Oxidized on the thioproline ring (Isomer 1)[1]
Metabolite 2 (M2) C33H44N4O6S2683~19.1Oxidized on the thioproline ring (Isomer 2)[1]
Metabolite 3 (M3) C33H44N4O6S2683~21.5Oxidized on the S-methyl cysteine residue[1]

Note: Retention times are approximate and can vary based on the specific chromatographic conditions.

A time-course study of this compound metabolism in M/M cultures shows a steady decrease in the parent compound and a corresponding increase in the formation of metabolites M1, M2, and M3 over 12 days.[1] By day 12, over 90% of the initial this compound is metabolized.[1]

Visualization of Metabolic Pathway and Experimental Workflow

Kynostatin_Metabolism K272 This compound (m/z 657) M1 Metabolite M1 (m/z 683) Thioproline Oxidation K272->M1 Oxidation M2 Metabolite M2 (m/z 683) Thioproline Oxidation K272->M2 Oxidation M3 Metabolite M3 (m/z 683) S-methyl Cysteine Oxidation K272->M3 Oxidation Further_Metabolism Further Metabolites M1->Further_Metabolism M2->Further_Metabolism M3->Further_Metabolism

Caption: Metabolic pathway of this compound in monocytes/macrophages.

Experimental_Workflow cluster_cell_culture In Vitro Metabolism cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Differentiate Monocytes to Macrophages B Incubate with this compound (10 µM) A->B C Collect Supernatant at Time Points B->C D Protein Precipitation (Acetonitrile) C->D E Evaporation and Reconstitution D->E F Reverse-Phase LC Separation E->F G ESI-MS/MS Detection F->G H Data Analysis and Metabolite ID G->H

Caption: Experimental workflow for this compound metabolite identification.

Discussion

The presented method allows for the successful identification of the major oxidative metabolites of this compound. The primary metabolic pathways involve oxidation of the thioproline ring, leading to two isomeric metabolites (M1 and M2), and oxidation of the S-methyl cysteine residue to form M3.[1] The time-dependent increase in these metabolites, coupled with the decrease in the parent compound, confirms that this compound is actively metabolized in monocyte/macrophage cultures.[1] This metabolic process may contribute to the observed differences in antiviral efficacy in this cell type. Further quantitative studies are recommended to determine the precise concentrations of each metabolite and their potential pharmacological activity.

Conclusion

This application note provides a comprehensive framework for researchers to study the metabolism of this compound using mass spectrometry. The detailed protocols for in vitro metabolism and LC-MS/MS analysis, along with the characterization of the major metabolites, will aid in the further development and understanding of this potent HIV-1 protease inhibitor.

References

Application Notes: Unveiling the Structural Basis of HIV Protease Inhibition by Kynostatin 272

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. This cleavage is essential for the production of infectious virions. Inhibition of HIV-1 protease is a cornerstone of highly active antiretroviral therapy (HAART). Kynostatin 272 (also known as KNI-272) is a potent, transition-state analog inhibitor of HIV-1 protease, demonstrating a picomolar inhibitory constant.[1] Understanding the precise molecular interactions between HIV-1 protease and inhibitors like this compound is paramount for the rational design of more effective and resilient antiretroviral drugs.

This document provides detailed protocols for the co-crystallization of HIV-1 protease with this compound, enabling high-resolution structural studies by X-ray and neutron crystallography. These methods facilitate the elucidation of the inhibitor binding mode, the protonation states of catalytic residues, and the role of water molecules in the active site, offering crucial insights for structure-based drug design.

Principle of the Method

The structural determination of the HIV-1 protease-Kynostatin 272 complex relies on obtaining high-quality crystals suitable for diffraction experiments. The process involves the expression and purification of a stabilized HIV-1 protease mutant, formation of the enzyme-inhibitor complex, and subsequent crystallization using vapor diffusion or batch methods. The resulting crystals can then be analyzed by X-ray and neutron diffraction to generate a detailed three-dimensional model of the complex. This model reveals the intricate network of interactions that underpin the potent inhibitory activity of this compound.

Data Presentation

Table 1: Crystallographic Data for HIV-1 Protease in Complex with this compound

ParameterX-ray CrystallographyNeutron Crystallography
Resolution (Å) 1.4 - 2.01.9 - 2.3
Space Group P4₁2₁2 or P2₁2₁2P2₁2₁2
Unit Cell Dimensions (a, b, c in Å) a=50.3, b=50.3, c=106.8a=59.5, b=87.4, c=46.8
Data Source [1][2][1][3]

Table 2: Key Interactions between HIV-1 Protease and this compound

Interacting Residue/MoleculeType of InteractionKey Feature
Asp25 Hydrogen BondProtonated and interacts with the carbonyl group of the allophenylnorstatine (Apns) in this compound.[1]
Asp125 Hydrogen BondDeprotonated and interacts with the hydroxyl proton of the Apns group in this compound.[1]
Water Molecules Hydrogen Bond NetworkThree bridging water molecules mediate interactions between the inhibitor and the enzyme.[2]
Ile50 and Ile150 (Flap region) Hydrogen Bond (Water-mediated)Main chain nitrogen atoms interact with a key water molecule (HOH301).

Experimental Protocols

Protocol 1: Expression and Purification of a Stabilized HIV-1 Protease Mutant

This protocol describes the expression and purification of a mutant HIV-1 protease designed for enhanced stability and suitability for crystallization. The construct includes five mutations (Q7K, L33I, L63I, C67A, and C95A) to prevent autoproteolysis and cysteine thiol oxidation.[1]

1. Expression:

  • The gene for the 99-amino acid HIV-1 protease with the five stabilizing mutations is chemically synthesized and cloned into an E. coli expression vector.[1]
  • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the bacterial culture in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation for 3-4 hours.
  • Harvest the cells by centrifugation.

2. Purification:

  • Resuspend the cell pellet and lyse the cells by sonication or high-pressure homogenization.
  • The recombinant protease is typically found in inclusion bodies.[4]
  • Isolate the inclusion bodies by centrifugation.
  • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
  • Refold the protease by rapid dilution or dialysis into a refolding buffer.
  • Purify the refolded protease using cation exchange chromatography followed by reversed-phase chromatography.[1]
  • The final yield of purified HIV protease is approximately 30 mg from a 6-liter culture.[1]

Protocol 2: Formation of the HIV-1 Protease-Kynostatin 272 Complex

1. Reagent Preparation:

  • Prepare a stock solution of purified HIV-1 protease at a concentration of 1.5-5 mg/mL in 50 mM sodium acetate buffer, pH 5.0.
  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

2. Complex Formation:

  • Mix the HIV-1 protease solution with the this compound stock solution to achieve a final molar ratio of 1:5 (protease:inhibitor).
  • Incubate the mixture on ice for at least 1 hour to ensure complete complex formation.

Protocol 3: Crystallization of the HIV-1 Protease-Kynostatin 272 Complex

This protocol outlines the hanging drop vapor diffusion method for crystallization.

1. Crystallization Setup:

  • The reservoir solution typically contains 0.125 M citrate and 0.25 M phosphate buffer at pH 5.5.[1]
  • Pipette 1-2 μL of the HIV-1 protease-Kynostatin 272 complex solution onto a siliconized glass coverslip.
  • Mix the drop with an equal volume of the reservoir solution.
  • Invert the coverslip and seal it over the well of a crystallization plate containing 500 μL of the reservoir solution.
  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

2. Crystal Growth and Optimization:

  • Crystals typically appear within a few days to a week.
  • For larger crystals suitable for neutron diffraction, a seeding technique can be employed.[1] A small, well-formed crystal (seed) is transferred to a fresh drop containing the protein-inhibitor complex.
  • The two-liquid batch method, where crystals grow at the interface of the protein solution and a high-density inert liquid, can also be used to grow large, high-quality crystals.[3]

Visualizations

HIV Protease Inhibition by this compound: A Simplified Workflow

G cluster_protein HIV-1 Protease Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_struct Structural Studies p1 Expression of mutant HIV-1 Protease in E. coli p2 Purification from inclusion bodies p1->p2 p3 Refolding and Chromatography p2->p3 c1 Incubation of HIV-1 Protease with This compound p3->c1 cr1 Vapor Diffusion or Batch Method c1->cr1 cr2 Crystal Growth (Seeding for larger crystals) cr1->cr2 s1 X-ray and Neutron Diffraction Data Collection cr2->s1 s2 Structure Determination and Refinement s1->s2 G cluster_inhibitor This compound cluster_enzyme HIV-1 Protease Active Site apns_co Allophenylnorstatine (Carbonyl group) h2o Bridging Water Molecule apns_co->h2o apns_oh Allophenylnorstatine (Hydroxyl group) apns_oh->h2o asp25 Asp25 (Protonated) asp25->apns_co H-bond asp25->h2o asp125 Asp125 (Deprotonated) asp125->apns_oh H-bond asp125->h2o

References

Application Notes and Protocols: Kynostatin 272 in Combination with Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective therapeutic strategies against the Human Immunodeficiency Virus (HIV) remains a critical area of research. Combination antiretroviral therapy (cART) has transformed HIV infection from a fatal disease into a manageable chronic condition. The rationale behind cART is to simultaneously target different stages of the HIV life cycle, thereby increasing efficacy, reducing viral load, and minimizing the development of drug resistance.

Kynostatin 272 (also known as KNI-272) is a potent, high-affinity peptidomimetic inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of infectious virions.[1][2] It acts as a transition-state analog, effectively blocking the proteolytic cleavage of viral Gag and Gag-Pol polyproteins.[1][3] Reverse transcriptase inhibitors (RTIs) are another cornerstone of cART, targeting the viral reverse transcriptase enzyme responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell genome. RTIs are broadly classified into Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4][5]

This document provides detailed application notes and protocols for studying the combined use of this compound with reverse transcriptase inhibitors in a research setting.

Mechanism of Action and Rationale for Combination

The HIV life cycle presents multiple targets for antiviral intervention. This compound and reverse transcriptase inhibitors act on two distinct and essential stages of viral replication.

  • This compound (HIV Protease Inhibitor): Targets the final stage of the viral life cycle, after the virus has budded from the host cell. By inhibiting the HIV protease, this compound prevents the maturation of newly formed virions, rendering them non-infectious.[6][7]

  • Reverse Transcriptase Inhibitors (RTIs): Act on an early stage of the viral life cycle, shortly after the virus enters the host cell.

    • NRTIs (e.g., Zidovudine [AZT], Didanosine [ddI]) are analogs of natural deoxynucleotides. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination.[8][9]

    • NNRTIs (e.g., Efavirenz, Nevirapine) bind to a non-catalytic site on the reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.[4]

The combination of a protease inhibitor like this compound with RTIs offers a powerful two-pronged attack on HIV replication. This dual mechanism of action is hypothesized to lead to enhanced antiviral activity and a higher barrier to the development of drug resistance.

HIV_Lifecycle_Inhibition cluster_HostCell Host Cell cluster_Extracellular Extracellular Space HIV_Entry HIV Entry Viral_RNA Viral RNA HIV_Entry->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly Assembly Viral_Proteins->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Maturation Maturation Immature_Virion->Maturation Mature_Virion Mature Infectious Virion Maturation->Mature_Virion RTI_Inhibition RTIs Inhibit RTI_Inhibition->Reverse_Transcription PI_Inhibition This compound Inhibits PI_Inhibition->Maturation Experimental_Workflow PBMC_Isolation 1. Isolate PBMCs from healthy donor blood PHA_Stimulation 2. Stimulate PBMCs with PHA and IL-2 PBMC_Isolation->PHA_Stimulation Cell_Plating 3. Plate stimulated PBMCs in 96-well plates PHA_Stimulation->Cell_Plating Drug_Addition 4. Add serial dilutions of This compound, RTIs, and combinations Cell_Plating->Drug_Addition HIV_Infection 5. Infect cells with a standardized amount of HIV-1 Drug_Addition->HIV_Infection Incubation 6. Incubate for 7 days HIV_Infection->Incubation Supernatant_Harvest 7. Harvest cell-free supernatant Incubation->Supernatant_Harvest p24_Assay 8. Quantify viral replication (p24 ELISA) Supernatant_Harvest->p24_Assay Data_Analysis 9. Analyze data to determine IC50 and Combination Index p24_Assay->Data_Analysis

References

Troubleshooting & Optimization

Kynostatin 272 Metabolic Stability in Monocytes/Macrophages: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability of Kynostatin 272 (KNI-272) in monocytes and macrophages.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing rapid degradation of this compound in our monocyte/macrophage cultures. Is this expected?

A1: Yes, this is an expected finding. This compound is known to be metabolized by monocytes/macrophages.[1] In vitro studies have shown that the concentration of this compound can decrease by 30-50% within four days of incubation with these cells, with levels becoming barely detectable after 12 days.[1] In contrast, the compound is highly stable in T cells and various T-cell lines.[1]

Q2: What are the major metabolites of this compound produced by monocytes/macrophages?

A2: Monocytes/macrophages metabolize this compound into at least three metabolites, designated M1, M2, and M3.[1] The two major metabolites, M1 and M2, are isomeric forms of this compound that have been oxidized on the thioproline ring.[1] These metabolites have a reduced capacity to inhibit HIV-1 protease.[1]

Q3: Our results for this compound stability are highly variable between experiments. What could be the cause?

A3: Variability in the metabolic rate of this compound can be influenced by the activation state of the monocytes/macrophages. Treatment of these cells with agents that induce oxidative stress, such as granulocyte-macrophage colony-stimulating factor (GM-CSF) or tumor necrosis factor-alpha (TNF-α), can significantly increase the rate of this compound metabolism.[1] Ensure that the activation state of your cells is consistent across experiments by carefully controlling culture conditions and avoiding unintentional stimulation.

Q4: We are not observing any metabolism of this compound in our cell cultures. What could be the issue?

A4: If you are not observing metabolism, consider the following:

  • Cell Type: Confirm that you are using primary monocytes/macrophages. This compound is reportedly stable in T-cell lines such as H9 and Jurkat cells.[1]

  • Cell Health and Density: Ensure that your cells are viable and seeded at an appropriate density. A low number of viable cells may not produce a detectable level of metabolism.

  • Incubation Time: The metabolism of this compound by monocytes/macrophages occurs over several days. Short incubation periods may not be sufficient to observe a significant decrease in the parent compound.[1]

Q5: What is the proposed mechanism for this compound metabolism in monocytes/macrophages?

A5: The exact enzymatic pathway has not been definitively elucidated, but it is suggested that this compound may be metabolized through a P450 monooxygenase pathway or by an NADPH oxidase system.[1] The increased metabolism upon treatment with agents that induce oxidative stress supports the involvement of an oxidative mechanism.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the metabolism of this compound in monocytes/macrophages from in vitro studies.

Table 1: Temporal Degradation of this compound in Monocyte/Macrophage Cultures

Time PointPercentage of this compound Remaining
Day 450-70%
Day 12<10% (barely detectable)

Initial concentration of this compound was 10 µM in cultures of approximately 5 million adherent monocytes/macrophages in 8 mL of medium.[1]

Table 2: Effect of Activating Agents on this compound Metabolism after 24 Hours

Treatment (Agent)ConcentrationPercentage of this compound Metabolized
Untreated Control-~6%
GM-CSF10 ng/mL13%
TNF-α1 ng/mL26%

[1]

Experimental Protocols

Protocol: In Vitro Assessment of this compound Metabolic Stability in Human Monocytes/Macrophages

This protocol is based on the methodology described by Kumar et al. (2003).[1]

1. Cell Culture and Treatment:

  • Isolate human peripheral blood monocytes and differentiate them into macrophages.
  • Seed approximately 5 x 106 adherent macrophages in 8 mL of appropriate culture medium.
  • Add this compound to a final concentration of 10 µM.
  • For studying the effects of activating agents, pre-treat the cells with the desired concentration of GM-CSF or TNF-α for a specified period before adding this compound.

2. Sample Collection:

  • Collect aliquots of the cell culture medium at various time points (e.g., 0, 2, 4, 8, and 12 days).
  • Store the collected samples at -80°C until analysis.

3. Sample Analysis by RP-HPLC/MS:

  • Analyze the collected media samples by reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC/MS) to separate and identify this compound and its metabolites.
  • Monitor the decrease in the peak area of the parent this compound and the increase in the peak areas of its metabolites (M1, M2, and M3) over time.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
  • Quantify the formation of metabolites over time.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Experimental Treatment cluster_incubation Incubation & Sampling cluster_analysis Analysis isolate_monocytes Isolate Human Monocytes differentiate_macrophages Differentiate to Macrophages isolate_monocytes->differentiate_macrophages seed_cells Seed Macrophages differentiate_macrophages->seed_cells add_kynostatin Add this compound (10 µM) seed_cells->add_kynostatin optional_activation Optional: Add GM-CSF/TNF-α seed_cells->optional_activation incubate Incubate up to 12 days add_kynostatin->incubate optional_activation->add_kynostatin collect_samples Collect Media Samples at Time Points incubate->collect_samples hplc_ms RP-HPLC/MS Analysis collect_samples->hplc_ms data_analysis Quantify Parent & Metabolites hplc_ms->data_analysis

Caption: Experimental workflow for assessing the metabolic stability of this compound.

metabolic_pathway KNI272 This compound Metabolites Metabolites KNI272->Metabolites Monocytes/Macrophages Pathway P450 Monooxygenase or NADPH Oxidase System M1 M1 (Oxidized Thioproline Ring) Metabolites->M1 M2 M2 (Oxidized Thioproline Ring) Metabolites->M2 M3 M3 Metabolites->M3 ReducedActivity Reduced HIV-1 Protease Inhibition M1->ReducedActivity M2->ReducedActivity

Caption: Proposed metabolic pathway of this compound in monocytes/macrophages.

References

Kynostatin 272 (KNI-272) Technical Support Center: Oxidative Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the oxidative degradation of Kynostatin 272 (KNI-272) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidative degradation?

This compound (KNI-272) is a potent inhibitor of the HIV-1 protease. Its chemical structure contains sulfur atoms in S-methyl cysteine and thioproline moieties, which are susceptible to oxidation.[1] This inherent chemical property makes KNI-272 prone to degradation in environments with reactive oxygen species (ROS), potentially leading to a loss of its antiviral activity.[1]

Q2: I am observing reduced efficacy of KNI-272 in my monocyte/macrophage cultures, but not in my T-cell experiments. What is happening?

This is a documented phenomenon. Monocytes/macrophages (M/M) can metabolize KNI-272, whereas T-cells and various T-cell lines do not exhibit this effect.[1] The concentration of KNI-272 in M/M cultures can significantly decrease over time, with a 30-50% reduction by day 4 and becoming almost undetectable by day 12.[1] This metabolism is likely due to oxidative processes within the M/M, possibly involving a P450 monooxygenase pathway or an NADPH oxidase system.[1]

Q3: How can I confirm if KNI-272 is degrading in my experiment?

The most definitive method to detect and quantify KNI-272 and its metabolites is through Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC/MS).[1] This technique allows for the separation and identification of the parent compound and its oxidized forms. A steady decrease in the peak corresponding to the original KNI-272 and the appearance of new peaks would indicate degradation.[1]

Q4: What are the primary degradation products of KNI-272, and do they retain biological activity?

KNI-272 degradation yields different products depending on the oxidative environment:

  • In the presence of Hydrogen Peroxide (H₂O₂): The primary modification is the mono-oxidation of the sulfur in the S-methyl cysteine moiety. At higher H₂O₂ concentrations, the sulfur in the thioproline group can also be oxidized.[1]

  • In Monocyte/Macrophage Cultures: The major metabolites are isomeric forms of KNI-272 that are oxidized on the thioproline ring.[1] These macrophage-derived metabolites have been shown to have a reduced capacity to inhibit HIV-1 protease activity compared to the parent compound.[1]

Q5: What factors can accelerate the degradation of KNI-272 in cell culture?

Activating oxidative stress in monocytes/macrophages can increase the rate of KNI-272 metabolism.[1] Pro-inflammatory agents that are known to activate NADPH oxidase and increase ROS production have been shown to enhance degradation. For instance, treatment with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) or Tumor Necrosis Factor-alpha (TNF-α) can significantly increase the percentage of KNI-272 metabolized by these cells.[1]

Troubleshooting Guide: Investigating Loss of KNI-272 Activity

If you are experiencing an unexpected loss of KNI-272 activity, follow this logical troubleshooting workflow to identify the potential cause.

Troubleshooting KNI-272 Degradation start Reduced KNI-272 Activity Observed check_cell_type Are you using Monocytes/ Macrophages (M/M)? start->check_cell_type check_t_cell Issue is unlikely to be cell-mediated metabolism. Review other factors. check_cell_type->check_t_cell No check_reagents Are pro-inflammatory agents (e.g., TNF-α, GM-CSF) present in the culture? check_cell_type->check_reagents Yes check_storage Review KNI-272 storage and handling. check_t_cell->check_storage accelerated_metabolism High probability of accelerated oxidative metabolism by M/M. check_reagents->accelerated_metabolism Yes standard_metabolism Basal oxidative metabolism by M/M is expected. check_reagents->standard_metabolism No confirm_degradation Confirm degradation using RP-HPLC/MS analysis. accelerated_metabolism->confirm_degradation standard_metabolism->confirm_degradation improper_storage Improper storage can cause oxidation (e.g., S-methyl cysteine oxidation). check_storage->improper_storage Non-compliant check_storage->confirm_degradation Compliant improper_storage->confirm_degradation implement_solutions Implement preventative measures: - Use antioxidants - Minimize exposure to oxidants - Freshly prepare solutions confirm_degradation->implement_solutions

Caption: Troubleshooting workflow for KNI-272 degradation.

Quantitative Data Summary

Table 1: Stability of this compound in Different Cell Cultures

Cell TypeKNI-272 StabilityMetabolites DetectedReference
Monocytes/Macrophages (M/M)Unstable; 30-50% decrease by day 4, barely detectable by day 12.Yes, three metabolites (M1, M2, M3) identified.[1]
Peripheral Blood T-cellsStable for over 10 days.No[1]
H9, H9/HTLVIIIB, Jurkat (T-cell lines)Stable for over 10 days.No[1]

Table 2: Effect of Pro-inflammatory Agents on KNI-272 Metabolism in Monocytes/Macrophages (at 24 hours)

TreatmentConcentration% of KNI-272 MetabolizedReference
Untreated ControlN/A~6%[1]
GM-CSF10 ng/mL~13%[1]
TNF-α1 ng/mL~26%[1]
LPS≥ 25 ng/mLNo increase observed[1]

Signaling & Degradation Pathways

The degradation of KNI-272 in monocytes/macrophages is linked to cellular oxidative pathways. Pro-inflammatory stimuli can enhance this process.

Proposed KNI-272 Oxidative Pathway in M/M cluster_cell Monocyte/Macrophage nadph_oxidase NADPH Oxidase ros Superoxide (O₂⁻) & other ROS nadph_oxidase->ros produces p450 P450 Monooxygenase p450->ros contributes to kni272 KNI-272 (Thioproline Moiety) ros->kni272 oxidizes metabolites Oxidized KNI-272 Metabolites (Reduced Activity) kni272->metabolites stimuli Pro-inflammatory Stimuli (e.g., TNF-α, GM-CSF) stimuli->nadph_oxidase activates

Caption: KNI-272 degradation pathway in monocytes/macrophages.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

To minimize non-cellular oxidative degradation, proper handling and storage are critical. Even stored samples can exhibit low levels of S-methyl cysteine oxidation.[1]

  • Storage: Store stock KNI-272, both powder and dissolved solutions, at -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent Preparation: Use high-purity, degassed solvents (e.g., DMSO, ethanol) for preparing stock solutions.

  • Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock.

  • Antioxidants: For sensitive applications, consider the addition of a mild antioxidant to the buffer, ensuring it does not interfere with the experimental endpoint. The thioproline moiety in KNI-272 is itself an antioxidant, which contributes to its susceptibility to react with ROS.[1]

  • Environment: Minimize exposure of KNI-272 solutions to light and ambient air for extended periods.

Protocol 2: Assessing the Stability of this compound in Cell Culture via RP-HPLC

This protocol is based on the methodology used to identify KNI-272 metabolism in M/M.[1]

  • Cell Plating: Plate cells (e.g., monocytes/macrophages) at a density of approximately 5 x 10⁶ cells in 8 mL of medium in an appropriate culture vessel.

  • Treatment: Add KNI-272 to the culture medium to achieve the desired final concentration (e.g., 10 μM). If testing pro-inflammatory agents, add them at this stage.

  • Time-Course Sampling: At designated time points (e.g., Day 0, 2, 4, 8, 12), collect aliquots of the cell culture media.

  • Sample Preparation:

    • Centrifuge the collected media to remove cells and debris.

    • Store the supernatant at -80°C until analysis.

    • Prepare samples for HPLC analysis as required by the specific instrument (e.g., protein precipitation, filtration).

  • RP-HPLC/MS Analysis:

    • Analyze the samples using a validated RP-HPLC/MS method to separate and quantify the parent KNI-272 and its potential metabolites.

    • Monitor the peak area of the parent KNI-272 over time to determine the rate of degradation.

    • Identify metabolite peaks by their mass-to-charge ratio (m/z).

  • Data Analysis: Plot the concentration of KNI-272 and its metabolites as a function of time to determine the stability profile.

Workflow for KNI-272 Stability Assessment plate_cells 1. Plate Cells (e.g., M/M) add_kni272 2. Add KNI-272 (and other agents) plate_cells->add_kni272 incubate 3. Incubate and Collect Samples (Time-course: Day 0, 2, 4...) add_kni272->incubate prepare_samples 4. Prepare Supernatant (Centrifuge, Filter) incubate->prepare_samples analyze_hplc 5. Analyze via RP-HPLC/MS prepare_samples->analyze_hplc quantify 6. Quantify Parent KNI-272 & Identify Metabolites analyze_hplc->quantify plot_data 7. Plot Concentration vs. Time quantify->plot_data

Caption: Experimental workflow for stability assessment.

References

Overcoming Kynostatin 272 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Kynostatin 272 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a peptidic HIV protease inhibitor that, like many similar compounds, exhibits limited solubility in purely aqueous solutions.[1][2] Successful solubilization for in vitro assays and cell culture experiments typically requires the use of an organic co-solvent to create a concentrated stock solution, which is then further diluted into the final aqueous buffer.

Q2: Which organic solvents are recommended for preparing this compound stock solutions?

Based on available literature, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3] Other organic solvents such as methanol and acetone have also been mentioned in the context of crystallizing or solvating the compound.[4]

Q3: What is the recommended starting concentration for a DMSO stock solution?

While specific concentrations depend on the experimental requirements, a common starting point for a DMSO stock solution is in the range of 1-10 mM. It is crucial to ensure the compound is fully dissolved at this stage before further dilution.

Q4: My this compound precipitated out of solution after dilution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue and can often be resolved by adjusting the final concentration of the organic co-solvent in the aqueous buffer. See the troubleshooting guide below for a step-by-step approach to resolving this.

Q5: I've noticed the activity of my this compound seems to decrease over time in my experiments. Could this be related to solubility?

While precipitation can certainly lead to a decrease in effective concentration and thus activity, this compound is also known to be susceptible to oxidative modifications, particularly in cell culture environments.[3][5] The oxidized forms of the molecule have been shown to have reduced inhibitory activity against HIV-1 protease.[5] Therefore, it is important to consider both solubility and chemical stability when troubleshooting experiments.

Troubleshooting Guide: Precipitation Issues

If you observe precipitation of this compound upon dilution into your aqueous experimental buffer, follow these steps:

  • Verify Complete Dissolution of Stock: Before diluting, ensure your this compound is fully dissolved in the organic stock solvent. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

  • Increase Final Co-solvent Concentration: The most common reason for precipitation is an insufficient amount of organic co-solvent in the final aqueous solution. Try preparing a dilution series with increasing percentages of the organic solvent (e.g., 0.5%, 1%, 2% DMSO) to determine the minimum concentration required to maintain solubility. One study noted the use of 3% DMSO in the final buffer for oxidized KNI-272.[3]

  • Lower the Final this compound Concentration: Your target experimental concentration may be above the solubility limit in the chosen buffer. Attempt the experiment with a lower final concentration of this compound.

  • pH Adjustment of the Buffer: While less commonly reported for this specific compound, the pH of your aqueous buffer can influence the solubility of peptidic molecules. If possible, assess the impact of minor pH adjustments on solubility.

  • Sonication: In some instances, brief sonication of the final solution in a water bath sonicator can help to redissolve small amounts of precipitate.

Data Presentation: Recommended Solvents for this compound

SolventApplicationReference
Dimethyl sulfoxide (DMSO)Primary solvent for creating stock solutions for biological assays.[3]
MethanolUsed in solvated forms of the compound.[4]
AcetoneUsed in solvated forms of the compound.[4]
Aqueous Hexylene GlycolUsed for crystallization.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, gently warm the solution at 37°C for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Aqueous Buffer

  • Objective: To dilute the this compound stock solution into an aqueous buffer for experimental use while avoiding precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture media)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • Add the required volume of the stock solution to your pre-warmed aqueous buffer. Crucially, add the stock solution to the buffer and not the other way around.

    • Immediately mix the solution by gentle vortexing or inversion.

    • Visually inspect for any signs of precipitation.

    • If the solution remains clear, it is ready for use. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming (37°C) add_dmso->dissolve verify_stock Visually Confirm Complete Dissolution dissolve->verify_stock aliquot Aliquot and Store at -20°C / -80°C verify_stock->aliquot thaw Thaw Stock Solution Aliquot add_to_buffer Add Stock to Pre-warmed Aqueous Buffer thaw->add_to_buffer mix Mix Immediately (Vortex/Invert) add_to_buffer->mix verify_working Inspect for Precipitation mix->verify_working ready Solution Ready for Use verify_working->ready

Caption: Workflow for preparing this compound solutions.

G start Precipitation Observed? check_stock Is Stock Fully Dissolved? start->check_stock Yes increase_cosolvent Increase Final Co-solvent % in Buffer check_stock->increase_cosolvent Yes fail Still Precipitates: Consider Buffer pH / Formulation check_stock->fail No, Re-dissolve Stock lower_conc Lower Final this compound Concentration increase_cosolvent->lower_conc sonicate Briefly Sonicate Final Solution lower_conc->sonicate success Problem Resolved sonicate->success Clear Solution sonicate->fail Still Precipitates

Caption: Troubleshooting decision tree for precipitation issues.

References

Preventing Kynostatin 272 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Kynostatin 272 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of precipitation in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact experimental outcomes. This guide provides a systematic approach to identify the cause of precipitation and offers solutions to resolve the issue.

Visual Troubleshooting Workflow

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Review Stock Solution Preparation cluster_2 Step 2: Check Final DMSO Concentration cluster_3 Step 3: Evaluate Dilution Method cluster_4 Step 4: Consider Media Components cluster_5 Resolution start Precipitation observed in cell culture medium upon adding this compound stock_check Was the this compound powder fully dissolved in 100% DMSO? start->stock_check redissolve Re-dissolve powder completely in 100% DMSO. Use vortexing or brief sonication if necessary. stock_check->redissolve No dmso_check Is the final DMSO concentration in the culture medium ≤ 0.1%? stock_check->dmso_check Yes stock_yes Yes stock_no No redissolve->dmso_check adjust_dmso Adjust stock concentration or dilution to ensure final DMSO is ≤ 0.1%. dmso_check->adjust_dmso No dilution_check Was the working solution prepared by serial dilution in pre-warmed medium with vigorous mixing? dmso_check->dilution_check Yes dmso_yes Yes dmso_no No adjust_dmso->dilution_check improve_dilution Prepare working solution by adding stock dropwise to pre-warmed medium while vortexing. dilution_check->improve_dilution No media_check Are there known incompatibilities with your specific cell culture medium? dilution_check->media_check Yes dilution_yes Yes dilution_no No improve_dilution->media_check consult_literature Consult literature for this compound use with your specific medium. Consider a different medium formulation. media_check->consult_literature Yes solution Precipitation issue resolved. media_check->solution No media_yes Yes media_no No consult_literature->solution

Caption: Troubleshooting flowchart for this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C for long-term stability (months to years).[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some may tolerate up to 1%.[3][4] However, sensitivity is cell-line specific, so it is best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cells.[2]

Troubleshooting Precipitation

Q4: I observed a precipitate immediately after adding my this compound working solution to the cell culture medium. What is the likely cause?

A4: This is often due to the low aqueous solubility of this compound. The abrupt change in solvent polarity when the DMSO stock is diluted into the aqueous culture medium can cause the compound to crash out of solution. To mitigate this, ensure the final DMSO concentration is as low as possible and follow the recommended dilution protocol.

Q5: Can the temperature of my cell culture medium affect this compound solubility?

A5: Yes, temperature can influence the solubility of compounds. It is recommended to use pre-warmed (37°C) cell culture medium when preparing your final working concentrations. Adding a cold stock solution to a large volume of cold medium can sometimes promote precipitation.

Q6: Could components in my cell culture medium be causing the precipitation?

A6: It is possible. High concentrations of proteins, salts, or other components in some complex media formulations could potentially interact with this compound and reduce its solubility. If you continue to experience precipitation after optimizing your dilution protocol, you may consider using a simpler basal medium for your experiments if your cell line allows.

Q7: I've tried everything and still see some precipitation. What else can I do?

A7: If precipitation persists, you can try preparing a slightly lower concentration of your this compound working solution. Additionally, after adding the compound to your culture plates, gently swirl the plate to ensure even distribution. In some cases, a very fine, almost invisible precipitate may form, which can be assessed by microscopy.

Data Presentation

Table 1: this compound Solubility and Recommended Concentrations

ParameterRecommendationRationale
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)This compound is readily soluble in DMSO.[1]
Stock Solution Conc. 10-40 mM in 100% DMSOHigh concentration stock minimizes the volume of DMSO added to the culture.
Final DMSO Conc. ≤ 0.1% (Recommended)Minimizes solvent toxicity and the risk of precipitation.[2][3]
≤ 0.5% (Acceptable for many cell lines)Generally well-tolerated, but should be validated.[4]
> 1% (Not Recommended)Increased risk of cytotoxicity and compound precipitation.[2][4]
Storage -20°C (Long-term)Ensures stability of the compound for months to years.[1]
0-4°C (Short-term)Suitable for storage for days to weeks.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile 100% Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.[1]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Materials:

    • This compound stock solution (in 100% DMSO)

    • Sterile, pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains at or below 0.1%.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of this compound stock solution dropwise to the medium. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Continue to mix the working solution for a few seconds to ensure homogeneity.

    • Use the freshly prepared working solution immediately for your cell culture experiments. Do not store the diluted working solution.

Mandatory Visualizations

HIV Life Cycle and Mechanism of this compound Action

This compound is a potent inhibitor of the HIV protease.[5] The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[6][7] By inhibiting this enzyme, this compound prevents the maturation of new viral particles, thus halting the spread of the infection.[6]

HIV_Lifecycle HIV_Virion HIV Virion Binding Binding HIV_Virion->Binding Kynostatin This compound Protease HIV Protease Kynostatin->Protease Inhibits Assembly Assembly Protease->Assembly Cleavage of polyproteins ReverseTranscription ReverseTranscription Binding->ReverseTranscription Integration Integration ReverseTranscription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Translation->Protease Budding Budding Assembly->Budding

Caption: HIV life cycle and the inhibitory action of this compound.

References

Validation & Comparative

Kynostatin 272 and Saquinavir: A Comparative Efficacy Analysis for HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent HIV-1 protease inhibitors: Kynostatin 272 (KNI-272) and Saquinavir. Both compounds are potent inhibitors of the viral protease, a critical enzyme in the HIV life cycle, but they exhibit distinct biochemical profiles and cellular activities. This document summarizes key quantitative data, outlines detailed experimental protocols for efficacy assessment, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound and Saquinavir are both effective inhibitors of HIV-1 protease, functioning by blocking the active site of the enzyme and preventing the cleavage of viral polyproteins, which is essential for the maturation of infectious virions. While Saquinavir was the first FDA-approved protease inhibitor and has a well-documented clinical history, this compound is a highly potent, peptidic inhibitor containing allophenylnorstatin that has been a valuable tool in research settings. This guide presents available in vitro efficacy data for both compounds. A key consideration highlighted is the differential metabolism of this compound in different cell types, which can impact its inhibitory activity.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and Saquinavir from various studies. It is important to note that these values were not all determined in a single head-to-head study, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy of this compound against HIV-1 Protease

ParameterValueCell Line/Assay ConditionReference
IC50 8 nMHIV-1 Protease Assay[1]
IC50 (Metabolite M1)45 nMHIV-1 Protease Assay[1]
IC50 (Metabolite M2)16 nMHIV-1 Protease Assay[1]

Table 2: In Vitro Efficacy of Saquinavir against HIV-1

ParameterValueCell Line/Assay ConditionReference
IC50 1 - 30 nMAcutely and chronically infected lymphoblastoid and monocytic cell lines[2]
IC50 37.7 ± 5 nMMT-4 cells (in the presence of 40% human serum)[2]
IC50 0.9 - 2.5 nMHIV-1 clades A-H[3]
EC50 0.2 nMCCRF-CEM cells (against HIV-2)[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are protocols for key experiments cited in the evaluation of this compound and Saquinavir.

HIV-1 Protease Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic peptide substrate specific for HIV-1 protease

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test compounds (this compound or Saquinavir) dissolved in DMSO

  • 96-well microtiter plates (black, for fluorescence readings)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add a small volume of each compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified HIV-1 protease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[1]

Anti-HIV Assay in MT-4 Cells

This cell-based assay evaluates the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Objective: To determine the 50% effective concentration (EC50) of the test compound in protecting MT-4 cells from HIV-1 induced cytopathic effects.

Materials:

  • MT-4 cells (a human T-cell leukemia virus type 1-transformed T-cell line)

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, antibiotics)

  • Test compounds (this compound or Saquinavir)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed MT-4 cells into 96-well plates at a predetermined density.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the compound dilutions to the cells.

  • Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected cell controls and infected, untreated cell controls.

  • Incubate the plates for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (e.g., 4-5 days) at 37°C in a CO2 incubator.

  • At the end of the incubation period, assess cell viability using a suitable reagent (e.g., MTT). This involves adding the reagent and measuring the resulting absorbance or luminescence.

  • Calculate the percentage of cell protection for each compound concentration relative to the uninfected and infected controls.

  • Plot the percentage of protection against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.[5]

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

  • The same cell line used in the antiviral assay (e.g., MT-4 cells)

  • Cell culture medium

  • Test compounds (this compound or Saquinavir)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Seed the cells into 96-well plates at the same density as in the antiviral assay.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the compound dilutions to the cells. Include a no-compound control.

  • Incubate the plates for the same duration as the antiviral assay at 37°C in a CO2 incubator.

  • Assess cell viability using a cell viability reagent.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the no-compound control.

  • Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the CC50 value using non-linear regression analysis.[5]

Mandatory Visualization

HIV-1 Protease Signaling Pathway and Inhibition

The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and the mechanism of action of protease inhibitors like this compound and Saquinavir.

HIV_Protease_Pathway gag_pol Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage by structural_proteins Structural Proteins (e.g., p24, p17) hiv_protease->structural_proteins Produces viral_enzymes Viral Enzymes (RT, IN, PR) hiv_protease->viral_enzymes Produces immature_virion Immature Virion structural_proteins->immature_virion viral_enzymes->immature_virion mature_virion Mature, Infectious Virion immature_virion->mature_virion Maturation inhibitor This compound / Saquinavir inhibitor->hiv_protease Inhibits Efficacy_Workflow start Start: Compound Synthesis protease_assay HIV-1 Protease Inhibition Assay (IC50) start->protease_assay cell_based_assay Anti-HIV Cell-Based Assay (EC50) start->cell_based_assay cytotoxicity_assay Cytotoxicity Assay (CC50) start->cytotoxicity_assay evaluation Efficacy Evaluation protease_assay->evaluation si_calculation Selectivity Index (SI) Calculation (CC50/EC50) cell_based_assay->si_calculation cytotoxicity_assay->si_calculation si_calculation->evaluation Cellular_Pathways hiv_protease HIV-1 Protease bcl2 Bcl-2 (Anti-apoptotic) hiv_protease->bcl2 Cleaves and Inactivates procaspase8 Procaspase-8 hiv_protease->procaspase8 Cleaves and Activates apoptosis Apoptosis bcl2->apoptosis Inhibits procaspase8->apoptosis Promotes inhibitor This compound / Saquinavir inhibitor->hiv_protease Inhibits

References

A Kinetic Comparison of Kynostatin 272 and its Oxidized Metabolites in the Context of HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of the potent HIV-1 protease inhibitor, Kynostatin 272 (K-272), and its primary oxidized metabolites, M1 and M2. The formation of these metabolites in monocytes/macrophages (M/M) represents a significant factor in the drug's efficacy within these cellular reservoirs of HIV-1. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway and experimental workflows.

Performance Data: this compound vs. Oxidized Metabolites

The primary mechanism of action for this compound is the inhibition of HIV-1 protease, an enzyme critical for viral maturation and infectivity. However, within monocytes and macrophages, K-272 undergoes oxidative metabolism, leading to the formation of metabolites with altered inhibitory activity.[1] The kinetic performance of K-272 and its two major oxidized metabolites, M1 and M2, against HIV-1 protease is summarized below.

CompoundStructure50% Inhibitory Concentration (IC50) (nM)% Protease Activity Decrease at 30 nM
This compound (K-272) Parent Compound8>90%
Metabolite 1 (M1) Isomer oxidized on the thioproline ring4550%
Metabolite 2 (M2) Isomer oxidized on the thioproline ring1675%

Data sourced from Alozie, O. K., et al. (2001).[1]

The data clearly indicates that the oxidative metabolism of this compound in monocytes/macrophages leads to a reduction in its inhibitory potency against HIV-1 protease.[1] Metabolite M1 shows a significant, more than five-fold increase in IC50 compared to the parent compound, indicating a substantial loss of activity.[1] Metabolite M2 also demonstrates reduced efficacy with a two-fold higher IC50 than K-272.[1] While this compound is known to be a highly potent inhibitor with a picomolar inhibitory constant (Ki), specific Ki values for the parent drug and its metabolites were not available in the reviewed literature.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the generation and characterization of this compound metabolites and the assessment of their kinetic performance.

Generation and Isolation of K-272 Metabolites in Monocytes/Macrophages

This protocol describes the cell culture, treatment, and extraction procedures for obtaining the oxidized metabolites of this compound.

  • Cell Culture: Human peripheral blood monocytes are isolated and cultured in appropriate media to allow differentiation into macrophages.

  • Treatment: Differentiated macrophages are treated with a 10 µM final concentration of this compound.

  • Time Course Sampling: Aliquots of the cell culture medium are collected at various time points (e.g., 2, 4, 8, and 12 days) to monitor the metabolism of K-272.

  • Extraction: The collected medium is treated to precipitate proteins, and the supernatant containing K-272 and its metabolites is extracted.

  • Purification: The extracted samples are subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and purification of K-272, M1, and M2.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Metabolite Analysis

This protocol outlines a representative method for the analytical and preparative separation of this compound and its metabolites.

  • Column: A C18 reversed-phase column is typically used for the separation of these compounds.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is employed to elute the compounds. For example, a gradient of 5% to 95% Solvent B over 30 minutes can be effective.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 220, 260, and 340 nm) is used to monitor the elution of K-272 and its metabolites, which retain a characteristic UV spectrum.[1]

  • Mass Spectrometry (MS) Analysis: The HPLC system is coupled to a mass spectrometer to confirm the identity of the eluted peaks based on their mass-to-charge ratio. This confirms the addition of an oxygen atom in the metabolites compared to the parent K-272.

HIV-1 Protease Activity Assay (Fluorometric)

This protocol describes a standard, representative fluorometric assay to determine the inhibitory activity of this compound and its metabolites.

  • Reagents:

    • Recombinant HIV-1 Protease.

    • Fluorogenic substrate peptide for HIV-1 Protease.

    • Assay Buffer (e.g., sodium acetate buffer, pH 5.5).

    • Test compounds (K-272, M1, M2) at various concentrations.

  • Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compounds (K-272, M1, or M2) at a range of concentrations to the appropriate wells. Include a control with no inhibitor.

    • Add a fixed concentration of recombinant HIV-1 protease to all wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). The rate of fluorescence increase is proportional to the protease activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflows.

Oxidative Metabolism of this compound in Macrophages K272 This compound (K-272) Macrophage Monocyte/Macrophage (M/M) K272->Macrophage Uptake OxidativeStress Oxidative Metabolism (e.g., P450 monooxygenase or NADPH oxidase system) Macrophage->OxidativeStress M1 Metabolite 1 (M1) (Oxidized on thioproline ring) OxidativeStress->M1 M2 Metabolite 2 (M2) (Oxidized on thioproline ring) OxidativeStress->M2

Caption: Oxidative metabolism of this compound within monocytes/macrophages.

Workflow for Kinetic Comparison cluster_0 Metabolite Generation & Isolation cluster_1 Kinetic Analysis cluster_2 Structural Analysis A Macrophage Culture B Treatment with K-272 A->B C Extraction of Medium B->C D RP-HPLC Purification C->D E HIV-1 Protease Assay D->E Purified K-272, M1, M2 G Mass Spectrometry D->G F IC50 Determination E->F

Caption: Experimental workflow for metabolite generation, purification, and kinetic analysis.

References

Kynostatin 272: A Comparative Guide to its Anti-HIV Activity in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Kynostatin 272 (KNI-272) in primary human cells. The focus of this document is on its well-documented efficacy against Human Immunodeficiency Virus Type 1 (HIV-1). The performance of this compound is compared with other established HIV-1 protease inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments are provided to enable reproducibility and further investigation.

Data Presentation: Quantitative Comparison of Antiviral Activity

The antiviral potency of this compound and its metabolites has been evaluated against HIV-1 protease and viral replication. For a comprehensive comparison, the activity of other clinically relevant HIV-1 protease inhibitors is also presented.

CompoundTargetAssayCell Type/SystemIC50 / KiCitation
This compound HIV-1 ProteaseEnzyme Inhibition AssayCell-free8 nM (Ki)
HIV-1 (Strain 3B)MTT AssayHuman MT4 T-cells22 nM (EC50)
M1 (Metabolite) HIV-1 ProteaseEnzyme Inhibition AssayCell-free45 nM (Ki)
M2 (Metabolite) HIV-1 ProteaseEnzyme Inhibition AssayCell-free16 nM (Ki)
Lopinavir HIV-1 ProteaseEnzyme Inhibition AssayCell-free1.3 pM (Ki)[1]
HIV-1 (Cell-free)qPCRPrimary Human T-cells3.0 nM (IC50)[2]
HIV-1 (Cell-to-cell)qPCRPrimary Human T-cells2.9 nM (IC50)[2]
Darunavir HIV-1Viral Replication AssayPrimary Clinical Isolates3 nM (IC50)[3]
HIV-1 (Cell-free)qPCRPrimary Human T-cells2.5 nM (IC50)[2]
HIV-1 (Cell-to-cell)qPCRPrimary Human T-cells2.8 nM (IC50)[2]
Ritonavir HIV-1 ProteaseEnzyme Inhibition AssayCell-free19 nM (Ki)[4]
HIV-1Viral Replication AssayMT-4 cells22-130 nM (EC50)
HIV-2Viral Replication AssayMT-4 cells160 nM (EC50)

Note on this compound Metabolism in Primary Human Cells:

Research has shown that this compound is metabolized by primary human monocytes/macrophages (M/M), but not by T-lymphocytes. This metabolism, which involves oxidation, leads to the formation of metabolites (M1 and M2) with reduced anti-HIV-1 protease activity. This cell-type-specific metabolism results in a decreased potency of this compound in monocytes/macrophages compared to T-cells.

Cytotoxicity Profile

Assessing the cytotoxicity of an antiviral compound is crucial for determining its therapeutic index. While specific 50% cytotoxic concentration (CC50) values for this compound in primary human cells were not available in the reviewed literature, information on comparator drugs is provided below.

CompoundCell TypeObservationCitation
This compound Primary Human CellsNo specific CC50 data available in the reviewed literature.
Darunavir Not specifiedMinimal cytotoxicity reported.[3]
Lopinavir U87 Glioblastoma CellsInhibits cell growth.[5]
Ritonavir Human Endothelial CellsInduces cytotoxicity at concentrations near clinical plasma levels.[6]
Human PBMCsIncreases cell viability in uninfected cultures.[4]

Experimental Protocols

The following protocols provide a general framework for the validation of antiviral activity in primary human cells.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are the source for isolating primary lymphocytes and monocytes.

  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

  • Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat" layer, which contains the PBMCs.

  • Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes to pellet the cells. Repeat the wash step.

  • Cell Counting: Resuspend the cell pellet and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

Culture of Primary Human Macrophages and T-lymphocytes
  • Macrophage Differentiation:

    • Plate the isolated PBMCs in a culture dish with RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Monocytes will adhere to the plastic surface. After an incubation period (typically 2-4 hours), remove the non-adherent cells (lymphocytes).

    • Culture the adherent monocytes for 7-10 days in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.

  • T-lymphocyte Culture:

    • Collect the non-adherent cell fraction from the PBMC plating.

    • To stimulate proliferation, culture the T-lymphocytes in RPMI 1640 medium supplemented with FBS, antibiotics, and a mitogen such as phytohemagglutinin (PHA) and interleukin-2 (IL-2).

Anti-HIV-1 Activity Assay

This protocol describes a common method for assessing the efficacy of antiviral compounds against HIV-1 in primary cell cultures.

  • Cell Seeding: Seed the cultured primary CD4+ T-lymphocytes or macrophages in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and control compounds.

  • Infection: Infect the cells with a known titer of an HIV-1 laboratory strain or a clinical isolate in the presence of the various concentrations of the antiviral compounds. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Replication:

    • Collect the culture supernatants at the end of the incubation period.

    • Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the "no drug" control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cell viability and the cytotoxic effects of a compound.

  • Cell Seeding: Seed primary human cells (e.g., PBMCs, T-lymphocytes, or macrophages) in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

HIV-1 Life Cycle and the Role of Protease Inhibition

HIV_Lifecycle cluster_cell Host Cell (Primary Human T-cell / Macrophage) cluster_inhibition Site of Inhibition cluster_extracellular Extracellular Space Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Host RNA Polymerase Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Host Ribosomes Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins HIV Protease Assembly Assembly Mature Viral Proteins->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New Virion New Virion Budding & Maturation->New Virion HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion CD4 Receptor Coreceptor Binding & Fusion->Viral RNA This compound This compound This compound->Gag-Pol Polyprotein Inhibits Cleavage

Caption: HIV-1 life cycle highlighting the critical step of polyprotein cleavage by HIV protease and its inhibition by this compound.

Experimental Workflow for Antiviral Activity Validation

Antiviral_Workflow cluster_prep 1. Cell and Virus Preparation cluster_assay 2. Antiviral & Cytotoxicity Assays cluster_analysis 3. Data Analysis Blood Sample Blood Sample PBMC Isolation PBMC Isolation Blood Sample->PBMC Isolation Primary Cell Culture\n(T-cells / Macrophages) Primary Cell Culture (T-cells / Macrophages) PBMC Isolation->Primary Cell Culture\n(T-cells / Macrophages) Cell Seeding Cell Seeding Primary Cell Culture\n(T-cells / Macrophages)->Cell Seeding Virus Stock Preparation Virus Stock Preparation Compound Treatment & Infection Compound Treatment & Infection Virus Stock Preparation->Compound Treatment & Infection Cell Seeding->Compound Treatment & Infection Incubation Incubation Compound Treatment & Infection->Incubation Antiviral Readout\n(e.g., p24 ELISA) Antiviral Readout (e.g., p24 ELISA) Incubation->Antiviral Readout\n(e.g., p24 ELISA) Cytotoxicity Readout\n(e.g., MTT Assay) Cytotoxicity Readout (e.g., MTT Assay) Incubation->Cytotoxicity Readout\n(e.g., MTT Assay) EC50 Determination EC50 Determination Antiviral Readout\n(e.g., p24 ELISA)->EC50 Determination CC50 Determination CC50 Determination Cytotoxicity Readout\n(e.g., MTT Assay)->CC50 Determination Therapeutic Index\n(CC50 / EC50) Therapeutic Index (CC50 / EC50) EC50 Determination->Therapeutic Index\n(CC50 / EC50) CC50 Determination->Therapeutic Index\n(CC50 / EC50)

Caption: Workflow for assessing the antiviral activity and cytotoxicity of a compound in primary human cells.

References

Kynostatin-272: A Comparative Analysis of Cross-Resistance in HIV-1 Protease Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-resistance profile of Kynostatin-272 (KNI-272) against various HIV-1 protease inhibitor-resistant mutants. This document provides a comprehensive comparison with other protease inhibitors, supported by experimental data, detailed protocols, and visualizations of resistance pathways.

Kynostatin-272 (KNI-272) is a potent, transition-state analog inhibitor of HIV-1 protease, an enzyme critical for viral maturation and replication. As with all antiretroviral agents, the emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of KNI-272. Understanding the cross-resistance profile of KNI-272 is paramount for its potential clinical application and for the development of next-generation protease inhibitors (PIs). This guide provides a comparative analysis of the in vitro activity of KNI-272 against a panel of HIV-1 protease mutants, benchmarked against other PIs.

Comparative Inhibitory Activity Against PI-Resistant HIV-1 Protease Mutants

The inhibitory activity of KNI-272 and a selection of other PIs was evaluated against a panel of recombinant HIV-1 protease enzymes, including wild-type and various drug-resistant mutants. The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate more potent inhibition.

HIV-1 Protease MutantKNI-272A-77003A-84538L-735,524Ro 31-8959 (Saquinavir)
Wild-Type 0.0180.0150.0250.200.03
R8Q 0.0150.0120.0200.150.025
V32I 0.0450.0300.0550.450.07
M46I 0.0300.0250.0400.300.05
V82A 0.150.250.403.50.50
V82F 0.200.350.605.00.75
V82I 0.180.300.504.00.60
I84V 1.52.54.0305.0
V32I/I84V 3.05.08.06010
M46I/V82F 0.500.801.2101.5
M46I/I84V 2.03.55.5407.0

Data compiled from Gulnik et al., Biochemistry 1995, 34 (29), pp 9282–9287. All Ki values are in nM.

Experimental Protocols

The following section details the methodologies employed in the generation of the comparative cross-resistance data.

Generation of Recombinant HIV-1 Protease Mutants

Site-directed mutagenesis was utilized to introduce specific amino acid substitutions into the wild-type HIV-1 protease gene. The resulting mutant protease genes were cloned into an E. coli expression vector. The expressed recombinant proteases were then purified to homogeneity for use in subsequent kinetic and inhibition assays.

Enzyme Inhibition Assay (Ki Determination)

The inhibitory activity of KNI-272 and other PIs was determined using a well-established enzyme inhibition assay.

  • Reaction Mixture: The assay was performed in a reaction buffer containing 0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA at pH 4.7.

  • Substrate: A synthetic peptide substrate, KARVNL*NphEANle-NH2 (where * denotes the scissile bond and Nph represents p-nitrophenylalanine), was used.

  • Enzyme and Inhibitors: A fixed concentration of the purified recombinant wild-type or mutant HIV-1 protease was pre-incubated with varying concentrations of the inhibitors (KNI-272, A-77003, A-84538, L-735,524, and Ro 31-8959).

  • Reaction Initiation and Monitoring: The enzymatic reaction was initiated by the addition of the substrate. The rate of substrate cleavage was monitored spectrophotometrically by measuring the change in absorbance at 300 nm.

  • Data Analysis: The inhibition constants (Ki) were calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualization of Experimental Workflow and Resistance Relationships

To further elucidate the experimental process and the conceptual framework of cross-resistance, the following diagrams are provided.

Experimental_Workflow cluster_cloning Molecular Cloning and Mutagenesis cluster_expression Protein Expression and Purification cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis wt_gene Wild-Type HIV-1 Protease Gene mutagenesis Site-Directed Mutagenesis wt_gene->mutagenesis mutant_gene Mutant HIV-1 Protease Gene mutagenesis->mutant_gene expression Expression in E. coli mutant_gene->expression purification Protein Purification expression->purification enzyme Purified Recombinant Protease (WT & Mutants) purification->enzyme reaction Enzymatic Reaction enzyme->reaction inhibitors KNI-272 & Other PIs inhibitors->reaction substrate Synthetic Peptide Substrate substrate->reaction spectro Spectrophotometric Monitoring reaction->spectro ki_calc Ki Value Calculation spectro->ki_calc comparison Cross-Resistance Comparison ki_calc->comparison

Experimental workflow for determining HIV-1 protease inhibitor cross-resistance.

Cross_Resistance_Concept KNI272 Kynostatin-272 WT_PR Wild-Type Protease KNI272->WT_PR Effective Inhibition Mutant_PR Resistant Mutant Protease KNI272->Mutant_PR Maintains some activity OtherPIs Other PIs (e.g., Saquinavir) OtherPIs->WT_PR Effective Inhibition OtherPIs->Mutant_PR Significantly reduced activity High_Potency High Potency (Low Ki) WT_PR->High_Potency Reduced_Potency Reduced Potency (High Ki) Mutant_PR->Reduced_Potency

Conceptual diagram of cross-resistance to HIV-1 protease inhibitors.

A Comparative Analysis of Kynostatin 272 Binding Thermodynamics to HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding thermodynamics of Kynostatin 272 (KNI-272), a potent HIV-1 protease inhibitor, with other clinically relevant protease inhibitors. The data presented herein, derived from experimental studies, offers insights into the molecular forces driving these interactions, which is crucial for the rational design of next-generation antiretroviral drugs.

Introduction to this compound and HIV-1 Protease

This compound is a powerful inhibitor of HIV-1 protease, an enzyme essential for the life cycle of the human immunodeficiency virus (HIV).[1] The protease cleaves newly synthesized polyproteins into mature, functional viral proteins, a critical step for viral replication and infectivity.[2][3][4] this compound acts as a transition-state analog, effectively blocking the active site of the protease and preventing this crucial maturation step.[1] Understanding the thermodynamics of its binding provides a quantitative measure of its efficacy and the nature of the forces stabilizing the inhibitor-enzyme complex.

Comparative Thermodynamic Profiles of HIV-1 Protease Inhibitors

The binding of an inhibitor to its target is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A more negative ΔG indicates a higher binding affinity. The binding affinity is quantified by the dissociation constant (Kd), with lower Kd values representing tighter binding. The binding of this compound to wild-type HIV-1 protease is distinguished by being both enthalpically and entropically favorable, a desirable characteristic for a drug candidate.[1]

Below is a summary of the thermodynamic parameters for this compound and other selected HIV-1 protease inhibitors.

InhibitorKd (pM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
This compound (KNI-272) 16-14.7-6.3-8.4[1]
Amprenavir (APV)390-12.8-7.3-5.5[5]
TMC114 (Darunavir)4.5-15.2-12.1-3.1[5]
Indinavir~1000-12.3+1.5-13.8[6]
Saquinavir~300-12.9+1.2-14.1[6]
Nelfinavir~700-12.5+2.1-14.6[6]
Ritonavir~100-13.6-2.3-11.3[6]

Table 1: Thermodynamic Parameters for the Binding of Various Inhibitors to Wild-Type HIV-1 Protease.

Impact of Drug Resistance Mutations

The emergence of drug-resistant strains of HIV is a major challenge in antiretroviral therapy. Mutations in the protease enzyme can reduce the binding affinity of inhibitors. The V82F/I84V mutation, for example, is a common resistance mutation. The thermodynamic profile of this compound binding to this mutant reveals a significant reduction in affinity, primarily due to a less favorable enthalpy of binding.

InhibitorTarget ProteaseΔΔG (kcal/mol)ΔΔH (kcal/mol)-TΔΔS (kcal/mol)Reference
This compound (KNI-272) V82F/I84V+3.0-3.5+1.7+1.3-1.8[1]
IndinavirV82F/I84V+2.4+3.1-0.7[6]
SaquinavirV82F/I84V+2.2+3.5-1.3[6]
NelfinavirV82F/I84V+2.5+3.8-1.3[6]
RitonavirV82F/I84V+2.0+2.8-0.8[6]

Table 2: Change in Thermodynamic Parameters upon Binding to the V82F/I84V Drug-Resistant Mutant HIV-1 Protease. (ΔΔG, ΔΔH, and -TΔΔS represent the change in the respective thermodynamic parameter for the mutant relative to the wild-type protease).

Experimental Protocols

The thermodynamic data presented in this guide were primarily obtained using Isothermal Titration Calorimetry (ITC) .

Isothermal Titration Calorimetry (ITC) Protocol for HIV-1 Protease Inhibitor Binding

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an inhibitor binding to HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease.

  • Inhibitor stock solution of known concentration.

  • ITC instrument (e.g., MicroCal VP-ITC).

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl).

  • For high-affinity inhibitors, a weak competitive inhibitor (e.g., acetyl-pepstatin) is required for displacement titrations.[7][8]

Procedure:

  • Sample Preparation:

    • Dialyze both the HIV-1 protease and the inhibitor against the same assay buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protease and inhibitor solutions.

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter.

  • Direct Titration (for inhibitors with moderate affinity):

    • Load the HIV-1 protease solution (typically 5-20 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 50-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the inhibitor into the protease solution, recording the heat change after each injection.

    • A control experiment is performed by injecting the inhibitor into the buffer alone to determine the heat of dilution.

  • Displacement Titration (for high-affinity inhibitors like this compound): [7][8]

    • Due to the extremely high affinity of this compound, a direct ITC measurement of Kd is technically challenging. A displacement titration is therefore employed.

    • First, perform a direct titration of a weak, competitive inhibitor (e.g., acetyl-pepstatin) to determine its binding parameters.

    • Next, saturate the HIV-1 protease in the sample cell with the weak inhibitor.

    • Titrate the high-affinity inhibitor (this compound) into the protease-weak inhibitor complex. The high-affinity inhibitor will displace the weak inhibitor, and the resulting heat change is measured.

    • The binding parameters for the high-affinity inhibitor are then determined by fitting the data to a competitive binding model.

  • Data Analysis:

    • The raw ITC data (heat change per injection) is integrated to obtain a binding isotherm.

    • The isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the stoichiometry (n), association constant (Ka = 1/Kd), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Visualizations

HIV-1 Life Cycle and the Role of Protease

The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical role of HIV-1 protease, which is the target of this compound.

HIV_Lifecycle cluster_host Host Cell (CD4+ T-cell) Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Polyproteins) Transcription->Translation Protease HIV Protease Translation->Protease Cleavage of Polyproteins Assembly 6. Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virions Protease->Assembly Mature Viral Proteins Kynostatin This compound Kynostatin->Protease Inhibits HIV_Virion->Entry

Caption: The HIV-1 life cycle and the inhibitory action of this compound on HIV Protease.

Experimental Workflow for ITC

The following diagram outlines the general experimental workflow for determining the binding thermodynamics of an inhibitor to HIV-1 protease using Isothermal Titration Calorimetry.

ITC_Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Protein_Prep Purify & Dialyze HIV-1 Protease Concentration Determine Accurate Concentrations Protein_Prep->Concentration Inhibitor_Prep Prepare & Dialyze Inhibitor Solution Inhibitor_Prep->Concentration Degas Degas All Solutions Concentration->Degas Load_Sample Load Protease into Sample Cell Degas->Load_Sample Load_Titrant Load Inhibitor into Injection Syringe Degas->Load_Titrant Titration Perform Titration Load_Sample->Titration Load_Titrant->Titration Integration Integrate Raw Data to Obtain Binding Isotherm Titration->Integration Fitting Fit Isotherm to a Binding Model Integration->Fitting Parameters Determine Thermodynamic Parameters (Kd, ΔH, ΔS, ΔG) Fitting->Parameters

References

Evaluating the Genetic Barrier to Resistance for Kynostatin 272: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kynostatin 272, a potent HIV protease inhibitor, in the context of the genetic barrier to resistance. As the development of drug-resistant HIV strains remains a critical challenge in antiretroviral therapy, understanding a drug's resistance profile is paramount. This document summarizes available data for this compound and contrasts it with established HIV protease inhibitors, offering insights for researchers in virology and drug development.

Introduction to this compound and the Genetic Barrier to Resistance

This compound (also known as KNI-272) is a potent, highly selective inhibitor of the HIV-1 protease[1][2]. It functions by mimicking the transition state of the Gag-Pol polyprotein cleavage, a critical step in the viral replication cycle, thereby preventing the maturation of new, infectious virions[2][3].

The "genetic barrier to resistance" is a crucial concept in antiviral therapy, referring to the number of specific mutations a virus must accumulate in the drug's target enzyme to overcome the inhibitory effect of the drug[4][5][6]. A high genetic barrier implies that multiple mutations are required for resistance, making it less likely for the virus to develop resistance quickly[4]. This is a desirable characteristic for any new antiretroviral agent.

While this compound has been studied for its potent inhibitory activity, publicly available data on its genetic barrier to resistance is limited. This guide aims to contextualize this compound by comparing its known properties with those of well-characterized HIV protease inhibitors for which extensive resistance data exists.

Comparative Analysis of Genetic Barrier to Resistance

The following table summarizes the genetic barrier to resistance for several key HIV protease inhibitors. It is important to note the absence of specific resistance mutation data for this compound in the public domain, which is a significant knowledge gap for its further development and clinical consideration.

DrugClassPrimary Resistance MutationsGenetic Barrier to Resistance
This compound HIV Protease InhibitorNo publicly available dataNot established
Darunavir HIV Protease InhibitorI50V, I84V, L10F, L33F, M46I, I54L, A71V, V82I[7]High[7][8]
Lopinavir HIV Protease InhibitorV32I, I47A/V, L76V, I84V[9]High[10]
Atazanavir HIV Protease InhibitorI50L, N88SLow to Intermediate

Note: The genetic barrier is a qualitative assessment based on the number and complexity of mutations required for clinically significant resistance.

One study highlighted that this compound is susceptible to oxidative modification in monocyte/macrophage reservoirs, which can reduce its antiviral potency[11]. This is a distinct mechanism from genetic resistance but represents a potential limitation on its efficacy in certain cellular compartments.

Experimental Protocols

Evaluating the genetic barrier to resistance for a new antiviral agent involves a series of in vitro experiments designed to select for and characterize drug-resistant viral variants.

In Vitro Resistance Selection by Serial Passage

This method involves culturing HIV in the presence of sub-optimal concentrations of the antiviral drug over an extended period. This selective pressure encourages the emergence of resistant viral strains.

  • Cell Culture: A suitable host cell line (e.g., MT-2 or PM1 cells) is infected with a wild-type laboratory strain of HIV-1.

  • Drug Exposure: The infected cells are cultured in the presence of the investigational drug (e.g., this compound) at a concentration slightly below the 50% effective concentration (EC50).

  • Monitoring Viral Replication: Viral replication is monitored by measuring markers such as p24 antigen in the culture supernatant.

  • Dose Escalation: Once viral replication rebounds, the culture supernatant containing the potentially resistant virus is used to infect fresh cells, and the drug concentration is incrementally increased.

  • Genotypic Analysis: This process is repeated for multiple passages. The proviral DNA from resistant viral isolates is then sequenced to identify mutations in the target gene (in this case, the protease gene).

Phenotypic Susceptibility Assays

Once mutations are identified, their impact on drug susceptibility is quantified using phenotypic assays.

  • Site-Directed Mutagenesis: The identified mutations are introduced into an infectious molecular clone of HIV-1 using standard molecular biology techniques.

  • Recombinant Virus Production: Recombinant viruses carrying the specific mutations are generated by transfecting the mutated plasmids into a suitable cell line.

  • Susceptibility Testing: The susceptibility of the mutant viruses to the drug is compared to that of the wild-type virus. This is typically done by measuring the EC50 of the drug against each viral strain in a cell-based assay. A significant increase in the EC50 for the mutant virus confirms its role in conferring resistance.

Visualizing the Path to Resistance and Inhibition

To better illustrate the concepts discussed, the following diagrams depict the experimental workflow for evaluating the genetic barrier to resistance and the mechanism of action of HIV protease inhibitors.

Experimental_Workflow cluster_selection In Vitro Resistance Selection cluster_analysis Analysis of Resistance start Wild-Type HIV-1 culture Infect Host Cells start->culture drug Add this compound (Sub-EC50) culture->drug passage Serial Passage & Dose Escalation drug->passage resistant_virus Resistant Virus Population passage->resistant_virus genotyping Genotypic Analysis (Sequencing) resistant_virus->genotyping mutations Identify Resistance Mutations genotyping->mutations phenotyping Phenotypic Analysis (EC50 Determination) mutations->phenotyping

Caption: Experimental workflow for evaluating the genetic barrier to resistance.

HIV_Protease_Inhibition cluster_virus HIV Replication Cycle cluster_drug Mechanism of Action polyprotein Gag-Pol Polyprotein protease HIV Protease polyprotein->protease Target for cleavage Cleavage polyprotein->cleavage protease->cleavage Catalyzes inhibition Inhibition protease->inhibition proteins Mature Viral Proteins cleavage->proteins virion Infectious Virion proteins->virion kynostatin This compound kynostatin->inhibition inhibition->cleavage Blocks

Caption: Mechanism of action of HIV protease inhibitors like this compound.

Conclusion

This compound is a potent inhibitor of HIV protease, a critical enzyme for viral replication. However, a comprehensive evaluation of its potential as a therapeutic agent is hampered by the lack of publicly available data on its genetic barrier to resistance. While its mechanism of action is well-understood, the critical questions of which mutations confer resistance and how readily they emerge remain unanswered.

For researchers and drug development professionals, this represents both a challenge and an opportunity. Further in vitro selection studies are essential to characterize the resistance profile of this compound. Such data will be crucial for comparing its resilience to resistance with that of established protease inhibitors like darunavir and lopinavir, which are known to have high genetic barriers. Understanding the genetic barrier to resistance is a key factor in predicting the long-term clinical utility of any new antiretroviral drug.

References

Kynostatin 272: A Comparative Analysis Against Modern Antiretrovirals for Multi-Drug Resistant HIV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Kynostatin 272's efficacy against multi-drug resistant (MDR) Human Immunodeficiency Virus (HIV) isolates, benchmarked against contemporary antiretroviral agents approved for treatment-experienced patients. While direct comparative clinical trial data for this compound against modern therapies is unavailable due to its earlier discovery, this document synthesizes existing preclinical data and contrasts it with the profiles of newer drugs, offering insights into its potential and limitations.

This compound (also known as KNI-272) is a potent, transition-state analog inhibitor of the HIV protease, a critical enzyme in the viral replication cycle.[1][2][3] Its mechanism involves preventing the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[1] However, a notable characteristic of this compound is its susceptibility to oxidative modification, particularly within monocytes/macrophages. This can lead to the formation of metabolites with reduced antiviral potency, potentially limiting its effectiveness in this key viral reservoir.[4]

Comparative Efficacy Against Multi-Drug Resistant HIV

The landscape of HIV treatment, particularly for patients with extensive drug resistance, has evolved significantly since the primary investigations into this compound. Modern therapeutic options for MDR-HIV include agents with novel mechanisms of action that circumvent common resistance pathways. This section compares the available data on this compound with that of Fostemsavir, Ibalizumab, and Lenacapavir.

Drug ClassDrug NameMechanism of ActionEfficacy Against Multi-Drug Resistant HIV Isolates
Protease Inhibitor This compound Inhibits HIV protease, preventing the maturation of viral particles.[1]While potent against wild-type HIV, its efficacy against MDR strains has not been extensively characterized in recent literature. A key study noted its reduced activity in monocyte/macrophage cell cultures due to oxidative metabolism.[4]
Attachment Inhibitor Fostemsavir A prodrug of temsavir, which binds to the HIV-1 gp120 surface glycoprotein, preventing the initial attachment of the virus to host CD4+ T cells.[5][6]The BRIGHTE clinical trial demonstrated that in heavily treatment-experienced adults with MDR HIV-1, 54% of randomized patients receiving fostemsavir achieved undetectable viral RNA levels after 48 weeks.[7] It has shown no cross-resistance with other antiretroviral classes.[5][6]
Post-Attachment Inhibitor Ibalizumab A monoclonal antibody that binds to the CD4 receptor on host cells, blocking viral entry after the virus has attached.[5][6]In a Phase III trial with heavily treatment-experienced patients with MDR HIV-1, ibalizumab, in combination with other antiretrovirals, led to a significant decrease in viral load.[5][6] It is effective against HIV-2 isolates as well.[8]
Capsid Inhibitor Lenacapavir A first-in-class inhibitor that disrupts the HIV-1 capsid, a protein shell that is critical for multiple stages of the viral lifecycle, including nuclear entry and virion assembly.[5]Approved for heavily treatment-experienced adults with MDR HIV-1, lenacapavir is a long-acting injectable administered twice-yearly. Its novel mechanism of action makes it effective against viruses resistant to other classes of antiretrovirals.[5]

Experimental Protocols

The evaluation of antiretroviral efficacy against MDR-HIV isolates relies on standardized in vitro assays. The methodologies detailed below are fundamental to generating the data presented in comparative studies.

Genotypic and Phenotypic Resistance Assays

HIV drug resistance is determined through two primary methods:

  • Genotypic Assays: This method involves sequencing the HIV genome, specifically the protease, reverse transcriptase, and integrase genes, to detect mutations known to confer drug resistance.[9] This is the most common method used in clinical practice.[10]

  • Phenotypic Assays: This "gold standard" method directly measures the ability of a patient's viral isolate to replicate in the presence of various concentrations of an antiretroviral drug.[10] The result is often expressed as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain.

Cell-Based Antiviral Activity Assay

A common experimental workflow to determine the in vitro efficacy of a compound like this compound is as follows:

  • Virus and Cell Preparation: Laboratory-adapted or patient-derived HIV isolates (including MDR strains) are prepared. Target cells, such as peripheral blood mononuclear cells (PBMCs) or specific T-cell lines, are cultured.

  • Drug Incubation: The target cells are incubated with serial dilutions of the investigational drug.

  • Infection: The cells are then infected with the HIV isolate.

  • Culture and Analysis: The infected cells are cultured for a period, after which the level of viral replication is measured. This can be done by quantifying viral proteins (like p24 antigen) or reverse transcriptase activity in the cell culture supernatant.

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the efficacy of an antiviral compound against HIV isolates.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture Target Cells (e.g., PBMCs, T-cell lines) D Pre-incubate Cells with Antiviral Compound A->D B Prepare Serial Dilutions of Antiviral Compound B->D C Propagate HIV Isolates (Wild-Type & MDR Strains) E Infect Cells with HIV Isolates C->E D->E F Culture Infected Cells (3-7 days) E->F G Quantify Viral Replication (e.g., p24 ELISA, RT Assay) F->G H Calculate EC50 Values G->H I Compare Efficacy against WT and MDR Strains H->I

Workflow for In Vitro Antiviral Efficacy Testing.

Signaling Pathways and Logical Relationships

The development of resistance to HIV drugs is a consequence of the virus's high mutation rate under the selective pressure of antiretroviral therapy. The following diagram illustrates the logical relationship leading to the need for novel agents like those discussed.

Resistance_Pathway A HIV Infection & High Replication Rate B Error-Prone Reverse Transcriptase A->B drives C Generation of Random Mutations B->C leads to E Selection of Drug-Resistant Mutations C->E provides substrate for D Antiretroviral Therapy (Selective Pressure) D->E exerts F Treatment Failure E->F results in G Multi-Drug Resistance (MDR-HIV) F->G can lead to H Need for Novel Mechanisms of Action (e.g., Attachment, Capsid Inhibitors) G->H necessitates

Logical Progression to Multi-Drug Resistant HIV.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.